7-Bromobenzo[d]oxazole-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIBCQALAVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696306 | |
| Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-67-3 | |
| Record name | 7-Bromo-2-benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Chemical Space: A Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzoxazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for designing targeted therapeutics. This guide focuses on a particularly strategic derivative: 7-Bromobenzo[d]oxazole-2-carboxylic acid . With a confirmed Chemical Abstracts Service (CAS) number of 944898-67-3 , this molecule is more than a mere building block; it is a versatile platform for library synthesis and lead optimization in drug discovery.[3]
The unique arrangement of functional groups—a carboxylic acid at the 2-position and a bromine atom at the 7-position—provides two orthogonal chemical handles for diversification. The carboxylic acid is primed for amide bond formation, a cornerstone of pharmaceutical synthesis, while the bromine atom is an ideal participant in modern cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space around the benzoxazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth look at its properties, synthesis, and strategic applications.
Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its application in research. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 944898-67-3 | [3] |
| Molecular Formula | C₈H₄BrNO₃ | [3] |
| Molecular Weight | 242.03 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(O2)C(=O)O | N/A |
| IUPAC Name | This compound | N/A |
Synthesis and Mechanism: Constructing the Core
The synthesis of 2-substituted benzoxazoles is a well-established field in organic chemistry. A common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[4] For the specific synthesis of this compound, the logical starting materials would be 2-amino-6-bromophenol and a suitable two-carbon electrophile that can be oxidized to a carboxylic acid, or more directly, a derivative of oxalic acid.
A plausible and efficient synthetic route involves the condensation of 2-amino-6-bromophenol with an oxalic acid derivative (e.g., ethyl glyoxalate or oxalyl chloride) followed by cyclization. Several methods can drive the crucial cyclodehydration step, including thermal conditions, acid catalysis (e.g., methanesulfonic acid), or the use of coupling agents.[4][5] Microwave-assisted synthesis offers a rapid, solvent-free alternative that can significantly accelerate the reaction.[6][7]
The general mechanism involves an initial acylation of the more nucleophilic amino group of the 2-aminophenol, forming an intermediate N-acyl-2-aminophenol. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the activated carbonyl, and subsequent dehydration to yield the stable aromatic benzoxazole ring.
Strategic Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile scaffold for building libraries of complex molecules. The benzoxazole core itself is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][8] This molecule provides two key points for diversification to explore structure-activity relationships (SAR).
-
C2-Position (Carboxylic Acid): Amide Library Synthesis: The carboxylic acid is an ideal handle for amide coupling reactions. Using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a diverse library of amines can be readily coupled to the C2 position.[9][10] This allows for the exploration of interactions in the corresponding binding pocket of a biological target.
-
C7-Position (Bromine): C-C and C-N Bond Formation: The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions.[11] The Suzuki-Miyaura coupling, for instance, can be used to introduce a vast array of aryl or heteroaryl groups, which can modulate properties like solubility, cell permeability, and target engagement.[12][13] Similarly, Buchwald-Hartwig amination can be employed to install various amine substituents at this position.
This dual-handle approach enables a powerful strategy in drug discovery known as parallel synthesis, where libraries of compounds can be generated by systematically varying the substituents at both the C2 and C7 positions.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Synthesis of a 2-Substituted Benzoxazole via Acid-Catalyzed Condensation
This protocol describes a general method for the condensation of a 2-aminophenol with a carboxylic acid, which can be adapted for the synthesis of the title compound.[4][5]
Materials:
-
2-Amino-6-bromophenol (1.0 equiv)
-
Oxalic acid (1.1 equiv)
-
Methanesulfonic acid (3.0 equiv)
-
Toluene or Xylene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-6-bromophenol (1.0 equiv) and oxalic acid (1.1 equiv).
-
Add the solvent (e.g., toluene) to create a slurry (approx. 0.2-0.5 M concentration).
-
Carefully add methanesulfonic acid (3.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to 110-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling of this compound
This protocol provides a general procedure for coupling the carboxylic acid with a primary or secondary amine using EDC and an additive like NHS (N-Hydroxysuccinimide).[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
NHS (N-Hydroxysuccinimide) (1.2 equiv)
-
Anhydrous DMF or DCM
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Add NHS (1.2 equiv) and EDC (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the 7-Bromo Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the 7-bromo position with an arylboronic acid.[12][14]
Materials:
-
7-Bromo-2-(substituted amide)benzoxazole (from Protocol 2) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 7-bromo-benzoxazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a high-value building block for chemical and pharmaceutical research. Its "privileged" benzoxazole core, combined with two strategically placed, orthogonal functional groups, provides an efficient and versatile platform for the synthesis of diverse molecular libraries. By leveraging well-established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around this scaffold to develop novel therapeutic agents and chemical probes. The protocols and strategic insights provided in this guide aim to empower scientists to fully exploit the potential of this powerful chemical tool.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are significant structural motifs in medicinal chemistry, recognized for their diverse pharmacological activities. The incorporation of a bromine atom and a carboxylic acid group onto the core benzoxazole scaffold imparts specific physicochemical characteristics that are critical for its behavior in biological and chemical systems. Understanding these properties is paramount for its application in drug design, synthetic chemistry, and materials science. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the rigorous experimental methodologies required for their validation.
Molecular and Structural Characteristics
The foundation of any physicochemical analysis begins with a precise understanding of the molecule's structure and fundamental identifiers.
An In-depth Technical Guide to the Structural Elucidation of 7-Bromobenzo[d]oxazole-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-67-3), represents a key synthetic intermediate.[3][4] The bromine atom and the carboxylic acid group serve as versatile chemical handles for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds.
Part 1: Foundational Analysis - Molecular Formula and Isotopic Signature
Core Objective: To determine the elemental composition and confirm the presence of a single bromine atom.
Rationale: The Power of High-Resolution Mass Spectrometry (HRMS)
Before delving into the intricacies of atomic connectivity, we must first establish the fundamental molecular formula. Low-resolution mass spectrometry can provide a nominal mass, but it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). High-Resolution Mass Spectrometry (HRMS), commonly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of a unique elemental formula.
Furthermore, bromine possesses a highly characteristic isotopic signature, with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M/M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units. This pattern is a definitive fingerprint for the presence of a single bromine atom.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a strong molecular ion peak. The carboxylic acid makes negative mode particularly suitable.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.
Expected Data & Interpretation
The molecular formula for this compound is C₈H₄BrNO₃. The expected HRMS data is summarized below.
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Isotopic Pattern (M:M+2) |
| [C₈H₄⁷⁹BrNO₃ - H]⁻ | 241.9356 | Within 5 ppm | < 5 ppm | ~100 : 97.5 |
| [C₈H₄⁸¹BrNO₃ - H]⁻ | 243.9335 | Within 5 ppm | < 5 ppm |
The observation of an ion cluster around m/z 242 and 244 in a ~1:1 ratio, with each peak matching the calculated exact mass for the respective bromine isotope to within 5 ppm, provides conclusive evidence for the molecular formula C₈H₄BrNO₃.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides insight into the molecule's construction by breaking the molecular ion and analyzing the fragments. Key predicted fragmentations include the loss of the carboxyl group and the bromine atom.
Caption: Predicted MS/MS fragmentation pathway.
Part 2: Functional Group Identification
Core Objective: To confirm the presence of the key functional groups: carboxylic acid and benzoxazole.
Rationale: The Speed and Certainty of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an exceptionally powerful tool for identifying functional groups. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed. This creates a spectrum where absorption bands correspond to specific bond types. For this compound, we expect to see highly characteristic bands for the carboxylic acid and the aromatic heterocyclic system.
Experimental Protocol: Fourier Transform IR (FTIR) with ATR
-
Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if required by the software.
Expected Data & Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Bond Type | Description of Band | Structural Confirmation |
| 2500-3300 | O-H (Carboxylic) | Very broad and strong, often obscuring C-H stretches.[5][6] | Definitive evidence of a hydrogen-bonded carboxylic acid. |
| ~1710-1760 | C=O (Carboxylic) | Strong and sharp.[5][7][8] | Confirms the carbonyl of the carboxylic acid. |
| ~1610, ~1470 | C=C / C=N (Aromatic) | Multiple sharp bands of medium intensity. | Consistent with the benzoxazole aromatic system. |
| ~1250 | C-O (Aromatic Ether) | Strong band. | Supports the C-O-C linkage within the oxazole ring. |
| < 700 | C-Br | Medium to strong band in the fingerprint region.[1] | Suggests the presence of a C-Br bond. |
The simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch is unequivocal proof of the carboxylic acid moiety.
Part 3: Unraveling Connectivity - NMR Spectroscopy
Core Objective: To map the precise arrangement of hydrogen and carbon atoms and confirm the substitution pattern.
Rationale: The Definitive Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
-
¹H NMR maps the proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the spin-spin coupling (J) reveals which protons are adjacent to each other.
-
¹³C NMR maps the carbon skeleton, showing the number of unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that differentiates carbon types: CH and CH₃ signals appear positive, CH₂ signals are negative, and quaternary carbons (including C=O and C-Br) are absent.
Experimental Protocol: ¹H, ¹³C, and DEPT-135 NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The acidic proton of the carboxylic acid is best observed in DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135 Acquisition: Run the DEPT-135 pulse sequence to differentiate carbon signals.
Expected Data & Interpretation
¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region will display a complex pattern for the three adjacent protons (an ABC spin system). The carboxylic acid proton will be a broad singlet at a very low field.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5-14.5 | broad s | 1H | COOH | Acidic proton, exchange-broadened, highly deshielded.[5] |
| ~7.6-8.0 | m | 3H | Ar-H (H-4, H-5, H-6) | Aromatic protons on the benzene ring, with complex splitting due to differing coupling constants. |
¹³C NMR and DEPT-135 Spectra (100 MHz, DMSO-d₆)
The ¹³C spectrum will show 8 distinct signals, consistent with the molecular formula. The DEPT-135 experiment will confirm the number of protonated carbons.
| Predicted δ (ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~160-165 | Absent | C=O (Carboxylic) | Typical range for a carboxylic acid carbon.[9] |
| ~155-160 | Absent | C-2 (Oxazole) | Quaternary carbon of the oxazole ring attached to N and O. |
| ~140-150 | Absent | C-7a (Bridgehead) | Quaternary carbon fused to the benzene ring. |
| ~135-140 | Absent | C-3a (Bridgehead) | Quaternary carbon fused to the benzene ring. |
| ~110-130 | Positive | C-4, C-5, C-6 (Ar-CH) | Three distinct signals for the protonated aromatic carbons. |
| ~105-115 | Absent | C-7 (C-Br) | Quaternary carbon attached to bromine, shifted upfield by the halogen. |
The combination of ¹H and ¹³C data confirms the presence of a trisubstituted benzene ring with three adjacent protons, a carboxylic acid, and a brominated carbon, perfectly matching the proposed structure.
Caption: ¹H-¹H spin-spin coupling network.
Conclusion: A Convergent and Self-Validating Workflow
The structural elucidation of this compound is not achieved by any single experiment but by the logical integration of orthogonal analytical techniques. Each method provides a piece of the puzzle, and their collective agreement provides an unshakeable foundation for the final structure.
The workflow begins with HRMS, which authoritatively establishes the correct molecular formula (C₈H₄BrNO₃) and confirms the presence of a single bromine atom via its isotopic signature. IR spectroscopy then provides rapid and definitive evidence for the key functional groups—the carboxylic acid and the aromatic system. Finally, a suite of NMR experiments (¹H, ¹³C, DEPT) meticulously maps the atomic connectivity, confirming the trisubstituted aromatic ring and the precise placement of the bromine atom and fused oxazole ring relative to each other.
This systematic approach ensures the highest degree of scientific integrity, providing the trustworthy and authoritative structural data required for its use in advanced research and development.
Caption: Integrated workflow for structure elucidation.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 7-Bromo-1,3-benzoxazole-2-carboxylic acid, CasNo.944898-67-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[d]oxazole-2-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this molecule. The methodologies and interpretations presented herein are grounded in established principles and authoritative sources to ensure scientific integrity.
Introduction
This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The precise characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming structure, and providing a basis for understanding structure-activity relationships. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a benzoxazole derivative is characterized by distinct signals in the aromatic region[1]. The carboxylic acid proton presents a unique, highly deshielded signal.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for carboxylic acids as its polar nature helps in solubilizing the compound and, crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in protic solvents like D₂O[3][4].
-
Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm)[5].
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | broad singlet | - |
| H4 | ~ 7.8 - 8.2 | doublet | ~ 8.0 |
| H5 | ~ 7.3 - 7.6 | triplet | ~ 8.0 |
| H6 | ~ 7.6 - 7.9 | doublet | ~ 8.0 |
Interpretation and Expertise:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and its acidic nature. It typically appears as a very broad singlet in the 10-13 ppm region[6][7][8]. Its broadness is a result of hydrogen bonding and chemical exchange. This signal would disappear upon the addition of a drop of D₂O, confirming its identity as an exchangeable proton.
-
Aromatic Protons (H4, H5, H6): The protons on the benzene ring will exhibit a characteristic splitting pattern. The bromine atom at position 7 will influence the electronic environment of the neighboring protons. H6 will likely be the most deshielded of the aromatic protons due to the anisotropic effect of the bromine atom. The expected coupling constants are typical for ortho-coupling in a benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental Protocol:
The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer)[5]. A proton-decoupled sequence is generally used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| COOH | 165 - 175 |
| C2 | 155 - 165 |
| C3a | 130 - 140 |
| C4 | 110 - 125 |
| C5 | 120 - 130 |
| C6 | 120 - 130 |
| C7 | 110 - 120 (C-Br) |
| C7a | 140 - 150 |
Interpretation and Expertise:
-
Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is highly deshielded and appears in the 165-185 ppm region[4].
-
Benzoxazole Carbons: The carbons of the benzoxazole ring system resonate in the aromatic region (110-160 ppm)[4]. The carbon directly attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C2, C3a, C7a) can be identified by their lower intensity in a standard proton-decoupled spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a relatively small molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique[9][10][11].
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI mass spectrometer.
-
Data Acquisition: Acquire the spectrum in negative ion mode.
-
Rationale for Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M-H]⁻ | 240.9 / 242.9 |
Interpretation and Expertise:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for any bromine-containing fragment[1]. This provides a definitive confirmation of the presence of one bromine atom in the molecule.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. The loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C=N (Oxazole) | 1600 - 1680 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O | 1210 - 1320 | Strong |
| C-Br | 600 - 800 | Medium |
Interpretation and Expertise:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region, which is due to strong hydrogen bonding[6][12][13].
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected between 1710 and 1760 cm⁻¹[12][14][15]. Its exact position can be influenced by conjugation and hydrogen bonding.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including the C-O stretch and the C-Br stretch[1].
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, and IR techniques, provides a self-validating system for its structural confirmation. The expected data, grounded in the principles of spectroscopy and comparison with related structures, offer a robust framework for researchers in the field. The causality behind the experimental choices, such as solvent selection in NMR and ionization mode in MS, is critical for obtaining high-quality, interpretable data. This guide serves as a foundational reference for the characterization of this and similar benzoxazole derivatives, facilitating further research and development.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 11. zefsci.com [zefsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 6, 2026
Abstract
7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid benzoxazole core, substituted with a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, a detailed plausible synthesis protocol, and discusses its role as a strategic intermediate in the development of novel pharmaceutical agents. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.
Core Molecular Attributes
This compound is a structurally well-defined organic molecule. The presence of the bromine atom and the carboxylic acid group at specific positions on the benzoxazole scaffold are key to its utility in chemical synthesis, allowing for a range of subsequent chemical modifications.
Molecular Formula and Weight
The fundamental chemical identity of this compound is established by its molecular formula and weight.
Chemical Structure
The structure consists of a fused benzene and oxazole ring system, with a bromine atom at position 7 and a carboxylic acid at position 2.
Figure 1: 2D Chemical Structure of this compound.
Key Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 944898-67-3 | [1] |
| Molecular Formula | C₈H₄BrNO₃ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Commercial supplier data |
Synthesis of this compound
The proposed synthesis involves a two-step process starting from the commercially available 2-amino-6-bromophenol.
Proposed Synthetic Pathway
The logical synthetic approach involves the reaction of 2-amino-6-bromophenol with an oxalic acid monoester mono-chloride, followed by acid-catalyzed cyclization and subsequent ester hydrolysis.
References
Introduction: The Critical Role of Solubility in Drug Discovery and Development
An In-Depth Technical Guide to the Solubility of 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Organic Solvents
In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization and optimization of a compound's physicochemical properties, with solubility chief among them. For a molecule like this compound, a heterocyclic compound with potential applications in pharmaceutical research, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a critical determinant of its utility in a range of applications, from synthetic route optimization and purification to formulation development and ADME (absorption, distribution, metabolism, and excretion) profiling.
This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles that govern its solubility, present a qualitative assessment based on its molecular structure, and provide a detailed, field-proven protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and accelerate their research endeavors.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility investigation is built. For this compound, the following properties are of particular importance:
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₃ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| Structure | A benzoxazole core with a bromine atom at the 7-position and a carboxylic acid at the 2-position. | [3] |
| Predicted XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Predicted pKa | -1.47 ± 0.30 (for the ester) | [4] |
The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxazole ring and the carbonyl oxygen) suggests that this molecule can participate in hydrogen bonding, a key factor influencing solubility in protic solvents. The predicted XLogP3 of 2.3 indicates a degree of lipophilicity, suggesting that it will not be freely soluble in water but will likely have appreciable solubility in certain organic solvents. The carboxylic acid moiety is a strong acidic functional group, which will dominate its solubility behavior in acidic and basic media.[5]
Theoretical Framework for Solubility: A Predictive Analysis
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The polarity of both the solute (this compound) and the solvent is the primary determinant of miscibility.
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents can act as both hydrogen bond donors and acceptors. Given that this compound also possesses these capabilities, a moderate to good solubility in polar protic solvents can be anticipated. The carboxylic acid group, in particular, will readily interact with alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)
These solvents can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at solvating polar molecules. It is predicted that this compound will exhibit good to excellent solubility in these solvents, particularly DMSO and DMF, which are often the solvents of choice for challenging-to-dissolve drug candidates.
Nonpolar Solvents (e.g., Hexane, Toluene)
Due to the significant polarity imparted by the carboxylic acid and the benzoxazole ring system, it is highly probable that this compound will have very poor solubility in nonpolar solvents. The energy required to break the intermolecular forces between the solute molecules would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.
The Impact of the Carboxylic Acid Group
The presence of a carboxylic acid functional group is a dominant factor in the solubility profile of this molecule. Carboxylic acids are known to form strong hydrogen-bonded dimers in the solid state and in nonpolar solvents, which can reduce their solubility.[6] Conversely, in basic organic solvents or in the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate salt, which is significantly more polar and will exhibit enhanced solubility in polar solvents.
Experimental Protocol for Quantitative Solubility Determination
To move beyond predictive analysis, a robust and reproducible experimental protocol is essential. The following method outlines a standard procedure for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the dissolved solid does not change with further agitation time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solution by a validated analytical method, typically HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Safety and Handling
Conclusion and Future Perspectives
While quantitative solubility data for this compound in a range of organic solvents is not yet published in the public domain, a strong predictive framework can be established based on its physicochemical properties. The presence of a carboxylic acid and a polar heterocyclic core suggests a favorable solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. Conversely, poor solubility is expected in nonpolar solvents.
The experimental protocol detailed in this guide provides a robust methodology for researchers to quantitatively determine the solubility of this compound in their solvents of interest. The generation of such empirical data will be invaluable for the scientific community, aiding in the advancement of research projects that utilize this compound as a key building block or a potential therapeutic agent.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | C8H6BrNO3 | CID 71607300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-78-2 [amp.chemicalbook.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid. As a Senior Application Scientist, the following sections synthesize theoretical principles with actionable experimental and computational protocols, offering a robust framework for the characterization of this and similar heterocyclic carboxylic acids.
Introduction: The Significance of pKa in Drug Discovery
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It dictates the extent of ionization of a molecule at a given pH, which in turn governs fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding.[1] For a molecule like this compound, understanding its pKa is paramount for predicting its behavior in physiological environments (e.g., the gastrointestinal tract and bloodstream, where pH varies), thereby informing formulation strategies and anticipating its absorption, distribution, metabolism, and excretion (ADME) profile.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of a carboxylic acid moiety and a bromine substituent creates a unique electronic environment that directly influences the acidity of the molecule. This guide will explore this influence from both a theoretical and practical standpoint.
Theoretical Underpinnings of Acidity
The acidity of this compound is determined by the stability of its conjugate base, the 7-bromobenzo[d]oxazole-2-carboxylate anion. The presence of electron-withdrawing groups on the aromatic ring system will delocalize the negative charge on the carboxylate, stabilizing the anion and thereby increasing the acidity (i.e., lowering the pKa).[4][5][6]
Structural Features and Electronic Effects
Let's dissect the structure to predict its acidity relative to benzoic acid (pKa ≈ 4.2).
-
Carboxylic Acid Group: This is the primary acidic functional group.[7]
-
Benzoxazole Ring System: The fused oxazole ring is an electron-withdrawing group due to the presence of two electronegative heteroatoms (nitrogen and oxygen). This effect will increase the acidity of the carboxylic acid compared to a simple benzoic acid.
-
Bromo Substituent: Bromine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This will further stabilize the conjugate base and increase the acidity.[5][6]
Considering these factors, it is anticipated that the pKa of this compound will be significantly lower than that of benzoic acid.
Below is a diagram illustrating the dissociation equilibrium of this compound.
Caption: Dissociation of this compound.
Experimental Determination of pKa
Several robust methods are available for the experimental determination of pKa. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[8][9]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.[9][10][11] The pKa is determined from the inflection point of the resulting titration curve.[8][11][12]
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low).[10][11]
-
Titrant: Prepare a standardized 0.1 M NaOH solution.[10][11]
-
Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[10]
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[10]
-
Use a magnetic stirrer to ensure homogeneity of the solution.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a beaker.[11]
-
Add the ionic strength adjuster.
-
If necessary, adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[10][11]
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12-12.5.[10][11]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12] This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve.
-
The following diagram illustrates the workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[9] It relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[1][13][14]
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 7).
-
-
Instrumentation:
-
Measurement Procedure:
-
Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.1-1.0 AU).
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the analyte in each buffer solution.
-
-
Data Analysis:
-
Identify the wavelengths where the absorbance changes most significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[8][13]
-
Computational pKa Prediction
In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values.[16][17][18][19] These methods calculate the Gibbs free energy change of the dissociation reaction in a simulated aqueous environment.
General Computational Workflow:
-
Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are geometrically optimized using a suitable DFT functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311G+(d,p)).[16][17]
-
Solvation Modeling: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the aqueous solvent.[17][19]
-
Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.
-
pKa Calculation: The pKa is then calculated from the difference in free energy between the acid and its conjugate base, using a thermodynamic cycle.
This computational approach can provide a reliable estimate of the pKa before undertaking experimental work and can offer insights into the electronic factors influencing acidity.[20]
Summary of Expected Acidity and Data
Based on the theoretical analysis, the pKa of this compound is expected to be lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2). The combined electron-withdrawing effects of the benzoxazole ring and the 7-bromo substituent will significantly stabilize the carboxylate anion.
| Compound | Structure | Key Substituents | Expected pKa Range | Rationale |
| Benzoic Acid | C₆H₅COOH | -H | ~4.2 | Reference compound. |
| This compound | C₈H₄BrNO₃ | -Br, Benzoxazole | < 4.2 | Strong electron-withdrawing effects from both the bromo group and the benzoxazole ring system increase acidity.[4][5][6] |
Conclusion
This guide has provided a comprehensive overview of the acidity and pKa of this compound. By integrating theoretical principles with detailed experimental and computational methodologies, researchers and drug development professionals are equipped with the necessary tools to accurately characterize this important molecule. A thorough understanding of its pKa is a foundational step in harnessing the therapeutic potential of this and related benzoxazole derivatives.
References
- 1. ijper.org [ijper.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. web.williams.edu [web.williams.edu]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 17. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Biological Potential of Brominated Benzoxazoles
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar, and lipophilic nature allows for effective interaction with a diverse range of biological targets. The strategic incorporation of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful tool for modulating and enhancing biological activity. Bromination can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby fine-tuning its interaction with protein targets.[3][4] This guide provides an in-depth exploration of the biological activities of brominated benzoxazoles, focusing on their antimicrobial and anticancer potential. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Antimicrobial Activity: A Renewed Offensive Against Resistance
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[1][3][5] Brominated benzoxazoles have shown considerable promise in this arena, exhibiting a broad spectrum of activity against both bacteria and fungi.
Spectrum of Activity
Numerous studies have documented the efficacy of brominated benzoxazoles against a range of pathogenic microbes. These compounds often demonstrate potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and in some cases, against Gram-negative bacteria like Escherichia coli.[1][3][6][7] Furthermore, significant antifungal activity, particularly against Candida albicans, has been reported for several derivatives.[1][5][6][8][9] The introduction of a bromine atom can lead to a significant enhancement of antimicrobial potency compared to non-halogenated analogues.
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| NBBPA | 2-(2-bromophenyl) | S. aureus | 64 | [3] |
| NBBPA | 2-(2-bromophenyl) | E. faecalis (resistant) | 32 | [5] |
| Compound 1f | 2-(4'-bromophenyl)-6-nitro | C. albicans | - | [10] |
| Various | Bromine at position 7 | B. subtilis | Varies | [6] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) data for selected brominated benzoxazoles.
Proposed Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism by which many benzoxazole derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (GyrB), a type II topoisomerase.[3][4][7] This enzyme is crucial for bacterial DNA replication, recombination, and repair, making it an excellent target for antibiotics. The brominated benzoxazole molecule is proposed to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function of introducing negative supercoils into the DNA. This disruption of DNA topology ultimately leads to bacterial cell death. The bromine atom can enhance this interaction through favorable halogen bonding and by increasing the compound's ability to penetrate the bacterial cell wall.[4]
Caption: Inhibition of bacterial DNA gyrase by a brominated benzoxazole.
Experimental Protocol: Synthesis of a Brominated Benzoxazole
This protocol describes a general method for the synthesis of a 2-(bromophenyl)benzoxazole derivative via condensation.[3]
Materials:
-
2,4-Diaminophenol dihydrochloride
-
2-Bromobenzoic acid
-
Polyphosphoric acid (PPA)
-
10 M Sodium hydroxide (NaOH) solution
-
Benzene
-
Anhydrous sodium sulfate
-
Ethanol
-
Activated charcoal
-
Round-bottom flask, heating mantle with magnetic stirrer, condenser, separatory funnel, Büchner funnel, filter paper.
Procedure:
-
Combine 0.01 mol of 2,4-diaminophenol dihydrochloride and 0.01 mol of 2-bromobenzoic acid in a round-bottom flask.
-
Add 12.5 g of polyphosphoric acid (PPA) to the flask.
-
Heat the mixture to 200°C with constant stirring for 4 hours. The PPA acts as both a solvent and a dehydrating agent to facilitate the cyclization.
-
After cooling, carefully pour the reaction mixture into an ice-water mixture. This quenches the reaction and precipitates the product.
-
Neutralize the solution with an excess of 10 M NaOH solution. The product may dissolve and re-precipitate.
-
Extract the aqueous mixture with benzene (or another suitable organic solvent like ethyl acetate) three times using a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
For purification, boil the crude residue with 200 mg of activated charcoal in ethanol to remove colored impurities.
-
Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry.
-
Characterize the final product using IR, NMR, and Mass Spectrometry.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[1][3]
Materials:
-
Synthesized brominated benzoxazole compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Standard antibiotic (e.g., Ofloxacin)
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). The standard antibiotic is prepared similarly.
-
Bacterial Inoculum Preparation: Inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Prepare a positive control (MHB + inoculum, no compound) and a negative control (MHB only). A solvent control (MHB + inoculum + DMSO at the highest concentration used) should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Malignant Cell Proliferation
The benzoxazole scaffold is a frequent feature in molecules designed as anticancer agents.[1][6] The addition of bromine can enhance cytotoxicity, improve selectivity, and alter the mechanism of action, making these derivatives a fertile ground for oncological research.
Cytotoxic Profile
Brominated benzoxazoles have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, including those from breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.[11][1][6][12] The natural product UK-1, a bis(benzoxazole), exhibits potent anticancer activity with IC50 values as low as 20 nM in leukemia cell lines.[13] Synthetic analogues, such as 2-(4'-bromophenyl)-6-nitrobenzoxazole, have also been identified as potent cytotoxic agents.[10]
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| UK-1 Analogue | 2-(4'-bromophenyl) | Leukemia (CCRF-CEM) | ~0.05 | [13] |
| Compound 1f | 2-(4'-bromophenyl)-6-nitro | - | - | [10] |
| Compound 26 | Varies | HCT116 (Colorectal) | 1.96 | [1] |
| Compound 17 | Varies | MCF-7 (Breast) | 11.18 | [11] |
Table 2: Representative 50% Inhibitory Concentration (IC50) values for selected brominated benzoxazoles.
Proposed Mechanism of Action: Topoisomerase Inhibition
A key mechanism underlying the anticancer activity of many benzoxazoles is the inhibition of human DNA topoisomerases I and II.[3][10][14][15] These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting these enzymes, the compounds introduce persistent DNA strand breaks, which trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). 2-(4'-bromophenyl)-6-nitrobenzoxazole, for example, was found to be a potent inhibitor of human Topoisomerase IIα.[10] The bulky, electron-withdrawing bromine atom can contribute to the binding affinity and inhibitory potential of the molecule within the enzyme-DNA complex.
Caption: Topoisomerase inhibition by brominated benzoxazoles leading to apoptosis.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (brominated benzoxazole) dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest cultured cells using trypsin-EDTA, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Emerging Therapeutic Arenas
Beyond their well-documented antimicrobial and anticancer effects, brominated benzoxazoles are being investigated for a range of other biological activities.
-
Anti-inflammatory Activity: Some benzoxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[16] Bromination could enhance the selectivity for COX-2 over COX-1, potentially leading to agents with reduced gastrointestinal side effects.[16]
-
Neuroprotective Effects: The benzoxazole scaffold is being investigated for its potential in treating neurodegenerative disorders.[14] Mechanisms may include antioxidant activity, scavenging of reactive oxygen species, and modulation of pathways related to excitotoxicity.[17][18] The neuroprotective effects of certain benzofuran derivatives, which are structurally related, suggest that brominated benzoxazoles could be promising candidates for further study in this area.[17]
-
Enzyme Inhibition: The ability of these compounds to target specific enzymes extends to other areas. For instance, benzoxaboroles, which are related structures, have been designed as potent inhibitors of bacterial β-lactamases, enzymes that confer resistance to penicillin-like antibiotics.[19] This highlights the versatility of the core structure for designing targeted enzyme inhibitors.
Caption: A generalized workflow for the discovery and development of bioactive benzoxazoles.
Conclusion and Future Directions
Brominated benzoxazoles represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of bromine significantly influences their pharmacological profile, often enhancing their efficacy as antimicrobial and anticancer agents. The proposed mechanisms, primarily revolving around the inhibition of essential enzymes like DNA gyrase and topoisomerases, provide a solid foundation for rational drug design.
Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to delineate the precise roles of the bromine atom's position and the nature of other substituents on the benzoxazole ring. Optimizing these lead compounds to improve potency, selectivity, and pharmacokinetic properties will be crucial. Ultimately, advancing the most promising candidates to in vivo animal models will be necessary to validate their therapeutic potential for clinical applications. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to combat infectious diseases and cancer.
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- 13. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of the benzoxazole scaffold in pharmacologically active molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets through various noncovalent interactions.[3] This inherent bioactivity has cemented its status as a "privileged scaffold," leading to its incorporation into a multitude of pharmacologically active molecules. These molecules exhibit a wide spectrum of therapeutic effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][4][5] This guide provides a comprehensive technical overview of the benzoxazole core, detailing its role in pharmacology, elucidating structure-activity relationships, presenting synthetic methodologies, and highlighting its presence in clinically approved therapeutics.
Introduction: The Physicochemical Appeal of the Benzoxazole Core
The benzoxazole moiety, with the chemical formula C₇H₅NO, is an aromatic heterocyclic compound whose utility in drug design is rooted in its distinct physicochemical properties.[1] Its planarity and aromaticity facilitate crucial π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, the nitrogen and oxygen atoms within the oxazole ring act as hydrogen bond acceptors, enhancing binding affinity and specificity to biological targets.[3]
These structural features contribute to the scaffold's ability to mimic or interact with biological structures, such as the nucleic acid bases guanine and adenine, allowing for effective engagement with the biopolymers of living systems.[2][6] This bioisosteric relationship is a key reason for the broad biological activities observed in benzoxazole derivatives.[2][6] The scaffold's relative stability and the potential for substitution at multiple positions on both the benzene and oxazole rings provide medicinal chemists with a robust framework for optimizing pharmacokinetic and pharmacodynamic properties.
A Spectrum of Pharmacological Activities
Modifications to the benzoxazole nucleus have yielded compounds with a remarkable diversity of therapeutic applications.[1] Researchers have successfully developed derivatives targeting a wide range of diseases, underscoring the scaffold's versatility.
Anticancer Activity
The benzoxazole scaffold is a prominent feature in the design of novel anticancer agents.[6][7][8] Derivatives have been shown to exert cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancer, through multiple mechanisms of action.[5][6][9]
-
Kinase Inhibition: A primary strategy in modern oncology is the inhibition of protein kinases that are overexpressed or hyperactive in cancer cells.[5] Benzoxazole derivatives have been developed as potent inhibitors of several key kinases involved in tumor growth, angiogenesis, and metastasis, such as:
-
Tyrosine Kinases: Certain benzoxazole-N-heterocyclic hybrids are effective inhibitors of protein tyrosine kinases, which are critical enzymes that trigger cancer cell growth.[10]
-
VEGFR-2 and c-Met: Dual inhibitors targeting both VEGFR-2 and c-Met, crucial for angiogenesis and metastasis, have been designed using a piperidinyl-based benzoxazole core.[11]
-
MEK 1/2: Novel benzoxazole compounds have been developed as highly potent and selective inhibitors of MEK 1/2, a key component of the RAS/RAF signaling pathway frequently mutated in malignancies.[12]
-
Aurora B Kinase: Analogs have been specifically designed to inhibit Aurora B kinase, a protein essential for cell division.[13]
-
-
Topoisomerase Inhibition: Some benzoxazole compounds function as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[5]
-
Apoptosis Induction: Studies have demonstrated that certain derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the inhibition of critical signaling pathways.[10]
Below is a simplified diagram illustrating the role of a benzoxazole-based kinase inhibitor in blocking a cancer cell signaling pathway.
Caption: Inhibition of the MAPK/ERK pathway by a benzoxazole-based MEK inhibitor.
Antimicrobial and Antifungal Activity
Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
For instance, studies have shown that certain benzoxazole compounds are particularly effective against Staphylococcus aureus isolates.[15][17] In the realm of antifungal agents, derivatives have shown potent activity against yeasts like Candida albicans and filamentous fungi such as Aspergillus niger.[16][18] The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring, particularly with electron-withdrawing groups like chlorine, can enhance antifungal efficacy.[18]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of benzoxazole-containing molecules have been well-documented.[1] Some derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory cascade.[1] This dual-inhibition profile is a desirable characteristic for anti-inflammatory drugs. Additionally, certain compounds have exhibited notable analgesic (pain-relieving) effects in preclinical models.[1]
Activity in Neurodegenerative Diseases
Emerging research highlights the potential of benzoxazole derivatives in treating neurodegenerative disorders like Alzheimer's disease.[5][19][20] The scaffold is being explored for its ability to inhibit key enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE).[19][21] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's. Molecular docking studies have shown that benzoxazole derivatives can effectively bind to the active site of AChE.[21][22]
Synthesis Strategies and Methodologies
The synthesis of the benzoxazole core is versatile, with several well-established methods. The most common approach involves the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization.[23]
Core Synthetic Methodologies
-
From Carboxylic Acids: The direct condensation of o-aminophenol with various carboxylic acids is a fundamental method.[23] This reaction is typically performed at high temperatures, often using a catalyst and dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[23][24]
-
From Aldehydes: This two-step process involves the initial formation of a Schiff base (imine) between o-aminophenol and an aldehyde, followed by an oxidative cyclization to yield the 2-substituted benzoxazole.[23] Various catalysts, including metal complexes and ionic liquids, have been employed to improve yields and reaction conditions.[25]
-
From Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids, allowing the reaction to proceed under milder conditions. The initial acylation of the amino group is followed by intramolecular cyclization.[23]
-
Other Methods: Numerous other reagents can be used, including orthoesters, isothiocyanates, and cyanating agents, providing access to a wide variety of substituted benzoxazoles.[23][25] Modern approaches often utilize microwave assistance or green catalysts to create more efficient and environmentally friendly protocols.[25]
Caption: General workflow for the synthesis of benzoxazoles from o-aminophenols.
Example Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol describes a standard method for synthesizing a 2-substituted benzoxazole using o-aminophenol and benzoic acid with polyphosphoric acid (PPA) as the catalyst and solvent.[23][24]
Materials:
-
o-Aminophenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants). The PPA acts as both the solvent and the dehydrating catalyst.
-
Heating: Heat the reaction mixture to 150-180°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker of ice water with vigorous stirring to hydrolyze the PPA and precipitate the product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[23]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[23]
-
Isolation: Concentrate the organic solvent under reduced pressure to yield the crude 2-phenylbenzoxazole. The crude product can be further purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing the potency and selectivity of benzoxazole-based drug candidates.[26][27]
-
Substitution at C2: The C2 position of the oxazole ring is the most common site for substitution. The nature of the substituent at this position dramatically influences the molecule's biological activity. Aromatic or heteroaromatic rings at C2 are often crucial for anticancer and antimicrobial activities, likely due to their ability to engage in π-stacking or hydrophobic interactions within the target's binding pocket.
-
Substitution on the Benzene Ring: Modifications on the fused benzene ring (positions C4, C5, C6, and C7) are used to fine-tune the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[28]
-
Benzoxazolone Derivatives: The benzoxazolone core, a related structure, has been a key scaffold for developing ligands for the 18 kDa translocator protein (TSPO), which are being investigated for anxiolytic effects.[26] SAR studies on these compounds focus on substituents at the amide part and the C5 position to optimize binding affinity and pharmacokinetic properties.[26]
Benzoxazole-Containing Drugs: From Bench to Bedside
The therapeutic relevance of the benzoxazole scaffold is validated by its presence in several FDA-approved drugs and numerous candidates in clinical development.[23][29][30]
| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |
| Tafamidis | Transthyretin Stabilizer | Binds to and stabilizes the transthyretin (TTR) protein, preventing the formation of amyloid fibrils associated with certain types of amyloidosis.[31] |
| Benoxaprofen | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins.[29] |
| Chlorzoxazone | Muscle Relaxant | Acts on the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm.[32] |
| Flunoxaprofen | Anti-inflammatory (NSAID) | An NSAID that inhibits prostaglandin synthesis.[31] |
These examples demonstrate the successful translation of benzoxazole-based medicinal chemistry research into clinically effective treatments for a range of conditions.
Future Perspectives and Conclusion
The benzoxazole scaffold continues to be a highly attractive and fruitful starting point for drug discovery programs.[1] Its proven track record, synthetic accessibility, and versatile pharmacological profile ensure its continued relevance. Future research will likely focus on several key areas:
-
Novel Targets: Exploring the activity of benzoxazole derivatives against new and challenging biological targets.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to generate and evaluate large libraries of benzoxazole compounds, accelerating the discovery of new leads.
-
Drug Delivery: Developing novel formulations and drug delivery systems to enhance the bioavailability and therapeutic index of potent benzoxazole-based agents.
-
Targeted Therapies: Designing highly selective benzoxazole derivatives that target specific disease pathways, minimizing off-target effects and improving patient outcomes.
References
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- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
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- 11. mdpi.com [mdpi.com]
- 12. A benzoxazole compound as a novel MEK inhibitor for the treatment of RAS/RAF mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mbimph.com [mbimph.com]
- 17. journals.asm.org [journals.asm.org]
- 18. scispace.com [scispace.com]
- 19. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijpbs.com [ijpbs.com]
- 25. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. researchgate.net [researchgate.net]
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- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzoxazole Carboxylic Acid Derivatives in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through evolutionary refinement, have demonstrated a remarkable ability to interact with a wide array of biological targets. The benzoxazole core, an unassuming fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its relative stability, coupled with reactive sites ripe for functionalization, has made it a cornerstone in the development of novel therapeutics.[2][3]
This guide moves beyond a mere survey of the field. It is designed to provide a deep, mechanistic understanding of why benzoxazole derivatives, particularly those bearing carboxylic acid functionalities, represent such a fertile ground for drug discovery. We will explore the causality behind synthetic choices, dissect the nuances of structure-activity relationships, and provide actionable, field-tested protocols for their evaluation. As isosteres of natural nucleic bases like adenine and guanine, benzoxazoles possess an intrinsic ability to engage with the machinery of life, a property that medicinal chemists have learned to harness with increasing sophistication.[1][4][5]
Section 1: Strategic Synthesis of the Benzoxazole Core
The construction of the benzoxazole nucleus is most commonly achieved through the cyclocondensation of a 2-aminophenol with a carboxylic acid or its activated derivative.[6][7] This foundational reaction, while conceptually straightforward, offers multiple avenues for optimization depending on the desired scale, purity, and molecular complexity.
The Cornerstone Reaction: Phillips Condensation
The most prevalent synthetic route involves the direct condensation of 2-aminophenols with carboxylic acids under harsh dehydrating conditions, often employing polyphosphoric acid (PPA) at elevated temperatures.[8][9] The causality here is clear: PPA serves as both a catalyst and a solvent, facilitating the formation of an intermediate amide which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.
Caption: General workflow for the synthesis of benzoxazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid
This protocol provides a self-validating system for synthesizing a representative compound. The choice of reagents and purification steps is designed to ensure high purity, which is critical for subsequent biological evaluation.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-amino-4-hydroxybenzoic acid (1.53 g, 10 mmol) and 4-chlorobenzoic acid (1.57 g, 10 mmol).
-
Reaction Setup: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as the solvent and catalyst.
-
Thermal Cyclization: Heat the reaction mixture to 160°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates reaction completion.
-
Workup and Isolation: Allow the mixture to cool to approximately 80°C. Very carefully and slowly, pour the viscous solution onto 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: The resulting acidic slurry will be a solid suspension. Neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. This step is crucial for ensuring the carboxylic acid is in a form suitable for extraction.
-
Extraction: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a pure solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11] Expected IR peaks would include C=O stretching for the carboxylic acid and C=N stretching for the oxazole ring.[10][12]
Section 2: The Pharmacological Orchestra of Benzoxazole Derivatives
The benzoxazole core is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. The addition of a carboxylic acid moiety often enhances potency or modulates pharmacokinetic properties.
Anticancer Activity: Targeting Uncontrolled Proliferation
Benzoxazole derivatives have consistently shown potent anticancer activity across various cell lines.[13] Their mechanisms are diverse, ranging from enzyme inhibition to interfering with DNA replication.
-
Case Study: A series of novel benzoxazole analogues were screened for in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line.[10] Compounds with specific substitutions demonstrated IC₅₀ values comparable to the standard drug, 5-fluorouracil, highlighting their potential as potent cytotoxic agents.[10]
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Comp-4 | 2-Aryl, 5-Nitro | HCT116 | < 10 | [10] |
| Comp-6 | 2-Aryl, 5-Chloro | HCT116 | < 10 | [10] |
| 5-FU | Standard Drug | HCT116 | ~5 | [10] |
| Caption: Comparative anticancer activity of selected benzoxazole derivatives. |
Antimicrobial Activity: A Renewed Fight Against Resistance
With the rise of multi-drug resistant infections, the need for new antimicrobial agents is critical. Benzoxazole derivatives have shown significant promise as both antibacterial and antifungal agents.[5][10]
-
Mechanism Insight: The activity of these compounds is often attributed to their ability to disrupt cell wall synthesis or inhibit essential microbial enzymes. The benzoxazole structure can be viewed as an isostere of nucleic bases, allowing it to potentially interfere with microbial DNA or RNA synthesis.[1]
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as benoxaprofen and flunoxaprofen, feature the benzoxazole core.[10] This underscores the scaffold's proven utility in modulating inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.[11]
Section 3: Decoding the Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is not inherent to the core alone but is exquisitely tuned by the nature and position of its substituents. Understanding these relationships is the cornerstone of rational drug design.
-
Position 2: This is a key vector for modifying activity. Bulky aromatic or heteroaromatic groups at this position are frequently associated with enhanced potency. The electronic nature of this substituent (electron-donating vs. electron-withdrawing) can drastically alter target affinity.[8][14]
-
Position 5: Substitution at this position often influences the intensity of the biological effect.[8] Small, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) have been shown to significantly boost anticancer and antimicrobial activities.[8][10]
-
The Carboxylic Acid Group: The presence of a carboxylic acid (or a derivative like an ester or amide) can serve as a critical hydrogen bond donor/acceptor, anchoring the molecule within a receptor's active site. It also significantly impacts the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Key structure-activity relationships for benzoxazole derivatives.
Section 4: Core Protocols for Biological Validation
The true measure of a novel compound lies in its biological activity. The following protocols are industry-standard methods for assessing the anticancer and antimicrobial potential of newly synthesized benzoxazole carboxylic acid derivatives.
Protocol: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay
This assay provides a reliable, colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for high-throughput screening of potential cytotoxic agents.[10]
-
Cell Plating: Seed cells from a chosen cancer line (e.g., HCT116) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test benzoxazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes on a mechanical shaker. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Protocol: Antimicrobial Susceptibility Testing via Tube Dilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Inoculum: Grow the microbial strain (e.g., Bacillus subtilis or Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test benzoxazole compound in sterile test tubes containing Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).
-
Inoculation: Add a standardized volume of the microbial inoculum to each tube. Also, prepare a positive control tube (broth + inoculum, no drug) and a negative control tube (broth only).
-
Incubation: Incubate the tubes at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Reading Results: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Horizons
The benzoxazole carboxylic acid scaffold is far more than a mere chemical curiosity; it is a validated and highly adaptable platform for the discovery of new medicines.[15][16] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, from potent anticancer and antimicrobial effects to established anti-inflammatory applications.[10][16]
The future of this field lies in the pursuit of greater specificity and potency. The integration of computational modeling with synthetic chemistry will allow for the more rational design of derivatives targeting specific protein isoforms or microbial enzymes. Furthermore, exploring novel formulations and drug delivery systems for these compounds could unlock their full therapeutic potential. The continued investigation of this privileged scaffold promises to yield the next generation of drugs to combat some of the world's most pressing diseases.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its commercial availability, synthesis, potential applications, and safe handling.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting various biological macromolecules. The incorporation of a carboxylic acid moiety at the 2-position and a bromine atom at the 7-position of the benzoxazole core, as in this compound, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
This guide will delve into the specifics of this compound, providing a valuable resource for its utilization in research and development.
Commercial Availability and Supplier Information
This compound is commercially available from several fine chemical suppliers. The primary identifier for this compound is CAS Number 944898-67-3 .[3][4][5] While the CAS Number 1352394-84-3 has also been associated with this compound, 944898-67-3 is more consistently referenced by major suppliers.[3] Researchers are advised to verify the CAS number and product specifications with their chosen supplier prior to procurement.
Below is a comparative table of prominent commercial suppliers offering this compound. Please note that purity, availability, and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Availability |
| Pharmaffiliates | This compound | 944898-67-3 | High Purity | Inquire |
| LookChem | This compound | 944898-67-3 | ≥95% - 97% | Varies by supplier |
| Alchem Pharmtech | 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID | 944898-67-3 | Inquire | Inquire |
| BLD Pharmatech | This compound | 944898-67-3 | ≥97% | Inquire |
| Parchem | This compound | 1352394-84-3 | Inquire | Inquire |
Synthesis of this compound: A Plausible Synthetic Route
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 2-Amino-6-bromophenol
The synthesis would likely begin with the nitration of 2-bromophenol, followed by the reduction of the nitro group to an amine. This would yield the key intermediate, 2-amino-6-bromophenol.
Step 2: Condensation and Cyclization
The 2-amino-6-bromophenol would then be condensed with a glyoxylic acid derivative, such as ethyl glyoxalate, followed by an oxidative cyclization to form the benzoxazole ring. Subsequent hydrolysis of the resulting ester would yield the final product, this compound.
A generalized workflow for the synthesis of substituted benzoxazole-2-carboxylic acids is depicted in the following diagram:
Caption: Generalized synthetic workflow for substituted benzoxazole-2-carboxylic acids.
Proposed Experimental Protocol:
-
Materials: 2-Amino-6-bromophenol, ethyl glyoxalate, an oxidizing agent (e.g., iodine, copper(II) acetate), a suitable solvent (e.g., ethanol, acetic acid), and a base for hydrolysis (e.g., sodium hydroxide).
-
Step 1: Condensation and Cyclization:
-
Dissolve 2-amino-6-bromophenol and a molar equivalent of ethyl glyoxalate in a suitable solvent.
-
Add a catalytic amount of an oxidizing agent.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude ester intermediate by column chromatography.
-
-
Step 2: Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Potential Applications in Research and Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The benzoxazole core is a known pharmacophore in several classes of drugs, and the bromine atom and carboxylic acid group provide opportunities for diverse chemical modifications.
Kinase Inhibitors:
Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][6] The benzoxazole scaffold has been successfully incorporated into various kinase inhibitors. The carboxylic acid group of this compound can serve as a key interaction point with the hinge region of the kinase active site, while the brominated phenyl ring can be further functionalized to enhance potency and selectivity.[7]
Antimicrobial Agents:
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[8] Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9] this compound can be used as a starting material to synthesize a library of compounds for screening against various bacterial and fungal pathogens. The lipophilicity imparted by the bromo substituent may enhance cell membrane permeability, a critical factor for antibacterial efficacy.
The logical relationship for the application of this compound in drug discovery is illustrated below:
Caption: Logical flow from structural features to potential applications.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in research and development. The following analytical techniques are recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and for monitoring reaction progress during synthesis.
-
Melting Point: The melting point is a useful physical property for assessing the purity of a solid compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For more detailed safety information, it is advisable to consult the SDS of structurally related compounds and to perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its versatile structure, featuring a privileged benzoxazole core and functional handles for further modification, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic activities, particularly as kinase inhibitors and antimicrobial agents. This guide provides a foundational understanding of its properties, availability, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lookchem.com [lookchem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety protocols and handling procedures for 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-67-3).[1] As a brominated heterocyclic carboxylic acid, this compound warrants careful handling due to its potential reactivity and physiological effects. This document synthesizes available data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.
Section 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 944898-67-3 | [1] |
| Molecular Formula | C8H4BrNO3 | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Solid (presumed) | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents | Inferred from similar compounds |
Section 2: Hazard Identification and GHS Classification
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[2][3][4]
-
Eye Irritation (Category 2A): May cause serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3]
Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Section 3: Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure the safe handling of this compound throughout a typical laboratory procedure.
Caption: Experimental workflow for handling this compound.
Section 4: Detailed Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. For prolonged handling, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Section 5: Spill and Emergency Procedures
A logical decision-making process is critical in the event of a spill.
Caption: Spill response workflow.
Section 6: Stability and Reactivity
Based on the reactivity of similar compounds, the following should be considered:
-
Stability: The compound is likely stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
Section 7: Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of in a designated "Halogenated Organic Waste" container.[2][6]
References
Methodological & Application
Synthesis Protocol for 7-Bromobenzo[d]oxazole-2-carboxylic acid: An Application Note
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. This intermediate subsequently undergoes a cyclocondensation reaction with diethyl oxalate to form the corresponding ethyl ester, followed by saponification to yield the final carboxylic acid. This guide offers detailed, step-by-step procedures, mechanistic insights, and data presentation to assist researchers in the successful synthesis and application of this compound.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a bromine atom and a carboxylic acid moiety onto the benzoxazole scaffold, as in this compound, provides versatile handles for further chemical modification, making it a significant precursor for the development of novel therapeutic agents. This document details a reliable and reproducible synthetic route, beginning from commercially available starting materials.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-stage process. The first stage involves the preparation of the critical 2-amino-3-bromophenol intermediate. The second stage encompasses the construction of the benzoxazole ring system and subsequent hydrolysis to the target carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-3-bromophenol
This initial step involves the cleavage of the methyl ether in 6-bromo-2-methoxyaniline to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and selective reagent for this demethylation.
Mechanism Insight: Boron tribromide, a strong Lewis acid, coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (from BBr₃) on the methyl group, leading to the cleavage of the methyl ether.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-2-methoxyaniline | 202.05 | 2.02 g | 10.0 |
| Boron Tribromide (1.0 M in DCM) | 250.52 | 20 mL | 20.0 |
| Dichloromethane (DCM) | 84.93 | 60 mL | - |
| Methanol | 32.04 | 20 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 6-bromo-2-methoxyaniline (2.02 g, 10.0 mmol) in dichloromethane (60 mL).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add a 1.0 M solution of boron tribromide in DCM (20 mL, 20.0 mmol) dropwise via a syringe over 15 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add methanol (20 mL) to quench the excess BBr₃. Caution: This is an exothermic reaction.
-
Work-up: Remove the solvent by rotary evaporation to yield the crude product, 2-amino-3-bromophenol, which can be used in the next step without further purification. A yield of approximately 92% can be expected.[1]
Stage 2: Synthesis of this compound
This stage involves a two-step, one-pot procedure: the initial cyclocondensation of 2-amino-3-bromophenol with diethyl oxalate to form the ethyl ester, followed by in-situ hydrolysis to the final carboxylic acid.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-bromophenol on one of the electrophilic carbonyl carbons of diethyl oxalate, forming an amide intermediate.[2][3] Subsequent intramolecular cyclization occurs via the attack of the phenolic hydroxyl group on the second carbonyl carbon, followed by dehydration to form the stable aromatic benzoxazole ring. The resulting ethyl ester is then hydrolyzed under basic conditions (saponification).
Figure 2: Mechanistic pathway for the formation of the target molecule.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-bromophenol (crude) | 188.02 | ~1.73 g | ~9.2 |
| Diethyl Oxalate | 146.14 | 1.61 g (1.4 mL) | 11.0 |
| Ethanol (200 proof) | 46.07 | 50 mL | - |
| Lithium Hydroxide (LiOH) | 23.95 | 0.44 g | 18.4 |
| Tetrahydrofuran (THF) | 72.11 | 25 mL | - |
| Water (Deionized) | 18.02 | 25 mL | - |
| Hydrochloric Acid (2 M) | 36.46 | As needed (~10 mL) | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Protocol:
-
Cyclocondensation: In a 250 mL round-bottom flask, combine the crude 2-amino-3-bromophenol (~1.73 g, ~9.2 mmol) and diethyl oxalate (1.61 g, 11.0 mmol) in ethanol (50 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of lithium hydroxide (0.44 g, 18.4 mmol) in water (25 mL) followed by THF (25 mL) to aid solubility.
-
Saponification: Stir the resulting mixture vigorously at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the ethyl ester intermediate.
-
Solvent Removal: Remove the ethanol and THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Results and Characterization
The final product, this compound, should be an off-white to pale yellow solid. The identity and purity of the compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. While specific spectral data for this exact compound is not provided in the cited literature, analogous benzoxazole structures can be used for comparative analysis.
Table of Properties:
| Property | Value |
| Molecular Formula | C₈H₄BrNO₃ |
| Molecular Weight | 242.03 g/mol |
| CAS Number | 944898-67-3 |
| Physical Appearance | Solid |
Safety and Handling
-
Boron tribromide is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethyl oxalate is an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this key intermediate for applications in pharmaceutical research and development. The methodology is based on established chemical transformations, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis techniques.
References
Application Note & Protocols: Mastering Amide Coupling Reactions with 7-Bromobenzo[d]oxazole-2-carboxylic Acid
Abstract
The formation of an amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful amide coupling of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic building block of significant interest. We will delve into the mechanistic underpinnings of modern coupling reagents, provide a rationale for selecting optimal reaction conditions, and present step-by-step procedures designed for high-yield, high-purity synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel molecular entities incorporating the benzoxazole scaffold.
Introduction: The Central Role of the Amide Bond
The stability and conformational rigidity of the amide bond make it a cornerstone of molecular design, from peptides to a vast array of top-selling pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, the reaction necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine nucleophile.
The this compound moiety represents a valuable scaffold in discovery chemistry. The benzoxazole core is a privileged structure found in numerous biologically active compounds, while the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. This guide provides the essential knowledge to reliably incorporate this building block into diverse molecular architectures.
Mechanistic Insight: Activating the Carboxylic Acid
The key to a successful amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." While numerous reagents exist, they primarily fall into carbodiimide, phosphonium, and aminium/uronium salt categories.[2][3] We will focus on the highly efficient and widely used uronium salt, HATU.
HATU-Mediated Coupling Mechanism
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred reagent due to its high efficiency, fast reaction rates, and ability to suppress undesirable side reactions like racemization.[4][5] The reaction proceeds through a well-defined, two-step, one-pot sequence:
-
Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acylisouronium intermediate. This unstable species rapidly rearranges to form an OAt-active ester, releasing tetramethylurea as a byproduct.[4][6][7]
-
Coupling: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[6][8]
The superior performance of HATU is attributed to the neighboring group participation of the pyridine nitrogen in HOAt, which stabilizes the transition state.[4]
Caption: Mechanism of HATU-mediated amide bond formation.
Optimizing Reaction Conditions: A Comparative Overview
The choice of coupling reagent, base, and solvent is critical for maximizing yield and purity.[1] The following table provides a comparison of common systems.
| Coupling System | Class | Typical Base | Typical Solvent(s) | Key Advantages | Common Issues & Byproducts |
| HATU | Uronium Salt | DIPEA, Et₃N | DMF, DCM, MeCN | Fast, high yields, low racemization.[5] | Water-soluble byproducts (tetramethylurea, HOAt) can complicate purification of polar products.[8] |
| EDC / HOBt | Carbodiimide | DIPEA, DMAP | DCM, DMF, Water[9] | Cost-effective, water-soluble byproducts (EDU), suitable for aqueous media.[5][10] | Slower than HATU, potential for racemization without HOBt additive.[2] |
| PyBOP | Phosphonium Salt | DIPEA | DMF, DCM | High efficiency, particularly for sterically hindered substrates. | Byproducts can be difficult to remove via aqueous extraction. |
| SOCl₂ / Oxalyl Chloride | Acid Chloride Formation | Pyridine, Et₃N | DCM, THF | Highly reactive intermediate, very inexpensive. | Harsh conditions, not suitable for sensitive or complex substrates, generates HCl.[3][11] |
Expert Rationale:
-
For General Purpose & High Throughput: HATU is the reagent of choice due to its speed and reliability. The primary challenge is the removal of byproducts, which is addressed in the protocols below.
-
For Scale-Up & Cost-Effectiveness: EDC/HOBt is an excellent alternative. The water-soluble nature of the EDC byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea) simplifies work-up significantly.[5]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a superior solvent for these reactions due to its high polarity, which aids in dissolving all components, including the polar intermediates. Dichloromethane (DCM) is a suitable alternative, particularly if the product is less polar.
-
Base Choice: A non-nucleophilic hindered base like DIPEA is crucial. It is basic enough to deprotonate the carboxylic acid and neutralize the generated acids (e.g., HPF₆ from HATU) but is too sterically hindered to compete with the primary/secondary amine as a nucleophile.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process monitoring and robust purification strategies.
Caption: General experimental workflow for amide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for general-purpose synthesis where speed and high yield are priorities.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| This compound | 242.03 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DMF | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Saturated aq. LiCl | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous Na₂SO₄ | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[10]
-
Causality Note: The LiCl wash is critical for efficiently removing the high-boiling point DMF solvent. The acid and base washes remove unreacted amine/base and HOAt byproducts, respectively.
-
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate, to afford the pure amide product.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a robust alternative, particularly for larger-scale reactions where cost is a consideration.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| This compound | 242.03 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.5 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DCM or DMF | - | - |
| Dichloromethane (DCM) | - | - |
| 1M aq. HCl | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous Na₂SO₄ | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM or DMF (approx. 0.1 M). Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (typically 12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Trustworthiness Note: The byproduct from EDC is a water-soluble urea, which is effectively removed during the aqueous washes, simplifying purification compared to DCC.[5]
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[12] For crystalline solids, recrystallization from a solvent system like ethanol or acetonitrile/water can be a highly effective and scalable purification method.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient coupling reagent. 2. Inactive (hydrolyzed) coupling reagent. 3. Sterically hindered or electron-poor amine. | 1. Increase equivalents of coupling reagent (e.g., 1.5 eq HATU). 2. Use a fresh bottle of coupling reagent. 3. Increase reaction time and/or temperature (e.g., 50 °C). Consider a more potent coupling reagent like PyAOP for very difficult couplings.[5] |
| Low Yield | 1. Product is partially water-soluble and lost during work-up. 2. Inefficient purification. | 1. Back-extract the aqueous layers with the organic solvent. 2. If the product is polar, consider using a different work-up or reverse-phase chromatography. |
| Side Product Formation | 1. Amine reacting with excess coupling reagent (HATU). 2. Racemization of chiral centers. | 1. Ensure the correct order of addition (pre-activate acid before adding amine). 2. Ensure an additive like HOBt or HOAt is present. Run the reaction at 0 °C. |
| Difficulty Removing Byproducts | 1. Tetramethylurea (from HATU) or DCU (from DCC) co-elutes with the product. | 1. For HATU, perform multiple, vigorous LiCl washes. 2. For DCC, filter the reaction mixture before work-up to remove the precipitated DCU. Consider switching to EDC. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational approach to reaction design. By understanding the underlying mechanism of carboxylic acid activation and selecting the appropriate coupling reagent, base, and solvent system, researchers can reliably produce target molecules with high yield and purity. The HATU and EDC/HOBt protocols provided herein represent robust, versatile, and scalable methods that are central to the toolkit of the modern medicinal chemist.
References
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Esterification Strategies for 7-Bromobenzo[d]oxazole-2-carboxylic acid
Introduction: The Strategic Importance of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Esters
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a crucial and versatile building block for the synthesis of complex pharmaceutical agents. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for the introduction of diverse functionalities.
The conversion of this carboxylic acid to its corresponding esters is a critical transformation in drug development. Esterification serves multiple strategic purposes:
-
Prodrug Development: It can mask the polar carboxylic acid group, improving oral bioavailability and cell membrane permeability.
-
Modulation of Physicochemical Properties: It allows for fine-tuning of solubility, lipophilicity (logP), and metabolic stability.
-
Synthetic Intermediates: Esters are key intermediates for subsequent reactions such as amide bond formation, reductions, or Grignard reactions.
This guide provides a detailed analysis of two robust and widely applicable methods for the esterification of this compound: the mild and highly efficient Steglich esterification and a classic acid-catalyzed approach via an in-situ generated acid chloride.
Method Selection: Navigating the Chemistry of a Heteroaromatic Acid
The substrate, this compound, presents unique chemical characteristics that guide the choice of esterification method. The benzoxazole ring is an electron-deficient system, which can influence the reactivity of the C2-carboxylic acid. While the heterocyclic core is generally stable, it is prudent to avoid unnecessarily harsh acidic or basic conditions that could potentially compromise its integrity.
-
Method 1: Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[4][5] It is renowned for its mild reaction conditions (typically room temperature), broad substrate scope, and high yields, even with sterically hindered alcohols or acid-sensitive substrates.[6][7] This makes it an ideal first choice for valuable or complex substrates.
-
Method 2: Acid Chloride-Mediated Esterification: This classic two-step, one-pot approach involves the conversion of the carboxylic acid to a highly reactive acid chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The subsequent addition of an alcohol rapidly forms the desired ester. This method is cost-effective and highly effective, though it involves corrosive reagents and the release of acidic gas (HCl or SO₂), requiring appropriate handling.
Comparative Analysis of Esterification Methods
| Feature | Steglich Esterification (DCC/DMAP) | Acid Chloride-Mediated Esterification (SOCl₂) |
| Reaction Conditions | Mild (0°C to room temperature), neutral pH. | Reflux temperatures may be needed for acid chloride formation. |
| Key Reagents | DCC or EDC, DMAP (catalytic).[4][8] | SOCl₂ or oxalyl chloride, alcohol.[2] |
| Advantages | High yields, compatible with acid-sensitive groups, broad scope.[7][9] | Cost-effective, high reactivity of intermediate, simple reagents. |
| Disadvantages | Formation of insoluble dicyclohexylurea (DCU) byproduct requires filtration; DCC is an allergen.[4] | Involves corrosive and hazardous reagents (SOCl₂); generates acidic byproducts (HCl, SO₂).[8] |
| Work-up Complexity | Requires filtration of DCU, followed by standard aqueous work-up. | Requires careful quenching of excess SOCl₂, followed by aqueous work-up to neutralize acid. |
Mechanistic Insights
The Steglich Esterification Mechanism
The Steglich esterification proceeds through a highly efficient, DMAP-catalyzed pathway that avoids the formation of water.[6]
-
Activation: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.
-
Acyl Transfer: The strongly nucleophilic DMAP attacks the O-acylisourea to form an N-acylpyridinium salt. This intermediate is highly electrophilic and, crucially, prevents a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[6][7]
-
Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium salt, forming the ester and regenerating the DMAP catalyst.
-
Byproduct Formation: The protonated isourea collapses to form the stable, insoluble dicyclohexylurea (DCU).
Caption: Mechanism of the Steglich Esterification.
Acid Chloride-Mediated Esterification Mechanism
This method proceeds via a classic nucleophilic acyl substitution.
-
Activation: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride. This is a highly effective conversion, driven by the formation of gaseous byproducts (SO₂ and HCl).
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated ester.
-
Deprotonation: A weak base (such as another molecule of the alcohol or added base like pyridine) removes the proton to yield the final ester product.
Caption: Mechanism of SOCl₂-Mediated Esterification.
Experimental Protocols
The following diagram illustrates the general laboratory workflow for both protocols, from reaction setup to the isolation of the final product.
Caption: General Experimental Workflow.
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol describes the formation of an ethyl ester as a representative example.
Materials and Reagents:
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Ethanol (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous ethanol (2.0 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Cool the flask to 0°C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure ethyl 7-bromobenzo[d]oxazole-2-carboxylate.
Protocol 2: Esterification via In-Situ Acid Chloride Formation
This protocol describes the formation of a methyl ester as a representative example.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Methanol (used as solvent and reagent)
-
Anhydrous Toluene or Dichloromethane (optional solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (1.0 eq).
-
Add a small volume of anhydrous toluene (optional, can help with solubility) and then carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (typically 60-80°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Caution: The resulting crude acid chloride is moisture-sensitive. Immediately proceed to the next step under an inert atmosphere.
-
Cool the flask containing the crude acid chloride to 0°C and slowly add anhydrous methanol. The alcohol can often be used in large excess, serving as both reagent and solvent. An exothermic reaction will occur.
-
After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the formation of the ester.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution to quench any remaining acid chloride and neutralize HCl.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure methyl 7-bromobenzo[d]oxazole-2-carboxylate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents; insufficient catalyst (DMAP); low reaction temperature/time. | Ensure all reagents are anhydrous. For Steglich, use fresh DCC. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C). |
| Formation of N-Acylurea | (Steglich Method) Sterically hindered alcohol or unreactive carboxylic acid. | Ensure sufficient DMAP is used. DMAP is crucial to intercept the O-acylisourea before it rearranges.[6] |
| Decomposition of Product | Harsh work-up conditions (strong acid/base); prolonged heating. | Use mild work-up conditions (e.g., dilute NaHCO₃). Minimize heating time, especially during the acid chloride formation step. |
| Difficult Purification | (Steglich Method) Incomplete removal of DCU. | Ensure thorough filtration after the reaction. If DCU co-elutes, consider using a water-soluble carbodiimide like EDC. |
Conclusion
The synthesis of esters from this compound is a fundamental step in the development of novel therapeutics and functional materials. The Steglich esterification offers a mild, reliable, and high-yielding route suitable for a wide variety of alcohols and sensitive substrates. For larger-scale or more cost-sensitive applications, the acid chloride-mediated method provides a robust and effective alternative, provided appropriate safety precautions are taken. The choice of method will depend on the specific alcohol, scale of the reaction, and the presence of other functional groups in the molecule. Both protocols, when executed with care, provide reliable access to these valuable chemical intermediates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Suzuki cross-coupling reactions on 7-Bromobenzo[d]oxazole-2-carboxylic acid
An Application Guide for the Synthesis of Arylated Benzoxazoles: Protocols and Insights for Suzuki Cross-Coupling Reactions on 7-Bromobenzo[d]oxazole-2-carboxylic Acid
Introduction: The Strategic Importance of Benzoxazole Functionalization
The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse biological activities. The strategic functionalization of this core is a critical endeavor in drug discovery, enabling the modulation of pharmacological properties to develop novel and more effective drug candidates. Among the synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki cross-coupling reaction to a key heterocyclic building block: This compound . We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions and troubleshooting common challenges. The mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acids make this an exceptionally powerful method for generating libraries of novel compounds for biological screening.[1][3]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding the role of each component is paramount for successful execution and optimization.
-
Palladium Catalyst (Pd(0)/Pd(II)) : The engine of the cycle. A Pd(0) species initiates the reaction by inserting into the carbon-bromine bond of the 7-bromobenzo[d]oxazole substrate.[4][5] Pre-catalysts, often Pd(II) complexes, are reduced in situ to the active Pd(0) state.[4]
-
Ligand : Typically a phosphine or N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center, enhances its solubility, and critically modulates its reactivity. Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps, which is especially important for less reactive halides or sterically hindered substrates.[8][9][10]
-
Base : The base is essential for activating the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[11][12][13] This "activated" species then participates in the transmetalation step. The choice of base can significantly affect reaction rates and yields.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[8][12]
-
Solvent : The solvent system must solubilize the various components of the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is used, which facilitates the dissolution of the inorganic base and the boronate species.[4][8]
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
PART A: General Considerations & Reagent Preparation
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is achieved by using flame-dried glassware and degassing the reaction mixture.[14]
-
Reagent Quality: Use anhydrous solvents for the organic phase. While water is often a co-solvent, ensure it is degassed to remove dissolved oxygen. The purity of the aryl halide, boronic acid, and base is critical for achieving high yields.
-
Substrate Considerations: Nitrogen-containing heterocycles like benzoxazoles can coordinate to the palladium center, potentially inhibiting catalysis. The use of specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) or specific pre-catalysts is often beneficial for these substrates.[9][15] The carboxylic acid moiety on the substrate may require a stronger or more carefully chosen base to ensure it does not interfere with the reaction.
PART B: Step-by-Step Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by bubbling N₂ for 30 min)
-
Standard, flame-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[12][14]
-
Catalyst Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) before adding them to the reaction flask. This can aid in the formation of the active catalytic species.
-
Inerting the System: Seal the flask with a septum and connect it to a nitrogen or argon line via the condenser. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring Progress: The reaction can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
PART C: Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete (as determined by monitoring), remove the heat source and allow the mixture to cool to room temperature.
-
Dilution and Filtration: Dilute the reaction mixture with ethyl acetate. If significant solids are present, filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-arylbenzo[d]oxazole-2-carboxylic acid.
Data Presentation: Representative Reaction Conditions
The optimal conditions for Suzuki coupling can vary significantly based on the specific boronic acid partner. The following table provides illustrative examples based on established protocols for similar heteroaryl bromides.[2][15][16]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 110 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 16 | 65-75 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 95 | 18 | 70-80 |
Yields are illustrative and highly dependent on the precise experimental execution and purification.
Optimization and Troubleshooting
Achieving a high yield often requires systematic optimization. The following workflow and troubleshooting guide can aid in this process.
Logical Workflow for Reaction Optimization
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently reactive catalyst system for the substrate.3. Low reaction temperature.4. Poor choice of base. | 1. Ensure thorough degassing; use fresh catalyst and anhydrous solvents.2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) or use a pre-catalyst.[10][15]3. Increase the reaction temperature in 10 °C increments.4. Screen alternative bases such as Cs₂CO₃ (more soluble) or K₂CO₃.[12] |
| Dehalogenation | The aryl halide is reduced to the parent arene instead of coupling. This can be caused by trace water/protons reacting with the Pd-H species formed from side reactions. | 1. Use a rigorously dried solvent and reagents.2. Try a different base; sometimes amine bases can be a source of hydride.3. Lowering the reaction temperature may help. |
| Homocoupling | The boronic acid couples with itself (R²-R²). This is often promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[4] | 1. Improve the degassing procedure for all solvents, including water.[17]2. Ensure a high-quality inert gas atmosphere is maintained throughout the reaction. |
| Protodeboronation | The boronic acid is converted to the corresponding arene (R²-H) before it can transmetalate. This is common with electron-rich or certain heteroaryl boronic acids.[4] | 1. Use a less aqueous solvent system or anhydrous conditions if possible.2. Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4][13]3. Increase the equivalents of boronic acid (e.g., to 2.0-2.5 equiv). |
| Catalyst Decomposition | The reaction mixture turns into black precipitate (Pd black), indicating catalyst death. | 1. The ligand may not be robust enough for the conditions. Try a bulkier, more stable ligand.2. Lower the catalyst loading or the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-7 arylation of this compound, paving the way for the synthesis of extensive libraries of novel compounds for drug discovery and development. Success hinges on a solid understanding of the reaction mechanism and a systematic approach to optimization. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorous inert atmosphere, researchers can reliably and efficiently generate target molecules. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajabs.org [ajabs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 7-Bromobenzo[d]oxazole-2-carboxylic Acid for Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Strategic Role of Halogenation
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering a powerful alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is elegantly simple: screen smaller, less complex molecules ("fragments") that, despite typically having weak binding affinities, form highly efficient and high-quality interactions with the target protein.[1][2] By starting with these efficient binders, FBDD allows for a more rational and effective exploration of chemical space, often leading to lead compounds with superior drug-like properties.[1][3]
Within the vast armamentarium of fragment libraries, a specialized class known as halogen-enriched fragment libraries (HEFLibs) has gained significant traction.[3][4] These libraries are designed to harness the power of halogen bonding—a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner on the protein, such as a carbonyl oxygen or an aromatic ring.[5][6][7] Bromine, in particular, offers a compelling balance of σ-hole magnitude and steric bulk, making it a strategic choice for probing protein surfaces and anchoring fragments in binding pockets.[5][6]
This guide focuses on 7-Bromobenzo[d]oxazole-2-carboxylic acid , a fragment that exemplifies the principles of rational library design. Its structure is a composite of three key features:
-
A Benzoxazole Core: A rigid, bicyclic heteroaromatic system commonly found in biologically active molecules, providing a well-defined shape to explore binding sites.
-
A Carboxylic Acid: A versatile functional group capable of forming potent hydrogen bonds or salt bridges, often mimicking key interactions of endogenous ligands.
-
A Bromine Atom: Positioned on the benzene ring, this atom serves as a powerful probe for halogen bonding interactions and as a "heavy atom" that can significantly aid in structural determination via X-ray crystallography.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD campaign. We will delve into its properties, provide detailed experimental protocols for screening and validation, and explain the causality behind our recommended workflows.
Physicochemical Properties and Handling
Proper handling and a thorough understanding of a fragment's physicochemical properties are prerequisites for a successful screening campaign. These properties influence solubility, aggregation potential, and ultimately, the quality of the screening data.
Table 1: Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₈H₄BrNO₃ | [8] |
| Molecular Weight | 242.03 g/mol | [8] |
| CAS Number | 944898-67-3 | [8] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Purity | ≥95% recommended | Purity should be confirmed by LC-MS and ¹H NMR |
| Solubility | Soluble in DMSO, DMF | Experimental verification is critical |
| Predicted logP | ~2.5 | Varies by prediction algorithm; indicates moderate lipophilicity |
| Predicted pKa | ~3.5 - 4.5 | Varies by prediction algorithm; acidic nature due to carboxylic acid[9] |
Handling and Storage Protocol
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% high-purity dimethyl sulfoxide (DMSO). Sonicate briefly if needed to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solubility Assessment: Before initiating a screen, perform a practical solubility test in the final assay buffer. A fragment must be soluble at the screening concentration to avoid false positives due to aggregation. A common method is to dilute the DMSO stock into the assay buffer and check for turbidity or precipitation visually and by light scattering.
The FBDD Workflow: A Multi-Faceted Approach
A robust FBDD pipeline is a multi-step, self-validating process. No single technique is sufficient; instead, a cascade of orthogonal biophysical methods is employed to identify, validate, and characterize fragment hits with high confidence.[10][11]
Caption: The integrated FBDD workflow from primary screening to lead optimization.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is an ideal technique for primary fragment screening due to its sensitivity in detecting the weak, rapid binding kinetics typical of fragments, low protein consumption, and real-time, label-free nature.[12][13][14][15] The goal is to efficiently identify any fragment that interacts with the immobilized target protein.
Caption: Step-by-step workflow for a typical SPR fragment screening experiment.
Step-by-Step SPR Protocol:
-
Target Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a fresh mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5,000 - 10,000 Response Units (RU). The optimal level balances signal strength with minimizing mass transport effects.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Prepare a reference flow cell by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.
-
-
Assay Preparation:
-
Prepare the running buffer (e.g., PBS or HEPES-buffered saline, pH 7.4, with 0.005% P20 surfactant). Crucially, this buffer must contain the same final concentration of DMSO as the fragment samples (typically 1-5%). Mismatched DMSO concentrations are a primary source of false positives.[12]
-
Dilute the this compound stock solution into the running buffer to the desired screening concentration (e.g., 100-500 µM).
-
-
Screening Cycle:
-
Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 30-60 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase (e.g., 60-120 seconds).
-
If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any tightly bound fragment and prepare the surface for the next cycle.
-
Include buffer-only (DMSO-matched) injections periodically to double-reference the data.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and then subtracting the average of the buffer-only injections.
-
A positive "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level of the assay. The shape of the sensorgram should be rectangular, indicative of fast on/off kinetics typical of fragments.
-
Protocol 2: Hit Validation and Affinity Ranking by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary screening method that provides robust validation of hits from primary screens like SPR.[16] It is less prone to artifacts from aggregation and promiscuous binding. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly effective for detecting weak binding.[17][18]
Caption: Decision workflow for NMR-based hit validation and affinity determination.
Step-by-Step Ligand-Observed NMR Protocol (STD):
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., d₆-PBS, pH 7.4).
-
Sample 1 (Reference): 100 µM this compound.
-
Sample 2 (Binding): 100 µM this compound and 5-10 µM target protein. The ligand is in large molar excess.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to ensure the fragment signals are visible and not overlapping with buffer components.
-
Set up the STD experiment. This involves two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
The saturation time is a key parameter; 1-2 seconds is a good starting point for fragment screening.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
In the resulting "difference spectrum," only protons of a ligand that has bound to the saturated protein (and thus received the saturation via spin diffusion) will show signals.
-
A confirmed hit will show clear signals in the STD difference spectrum that correspond to the proton signals of the fragment. No signals will appear if the fragment does not bind.
-
-
Affinity Estimation (Kᴅ):
-
To estimate the dissociation constant (Kᴅ), perform an STD titration.
-
Keep the protein concentration constant and acquire STD spectra for a series of increasing fragment concentrations.
-
Plot the STD amplification factor against the ligand concentration and fit the data to a binding isotherm to calculate the Kᴅ.[18]
-
Protocol 3: Structural Characterization by X-Ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the hit validation process.[19] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and specific molecular interactions at atomic resolution.[20][21] This structural information is invaluable for the subsequent structure-guided evolution of the fragment into a potent lead compound. The bromine atom in this compound provides an additional advantage, as its anomalous scattering can be used to help solve the phase problem in crystallography.
Caption: The workflow for determining a protein-fragment co-crystal structure.
Step-by-Step Crystallography Protocol (Crystal Soaking):
-
Protein Crystallization:
-
Generate high-quality, diffraction-grade crystals of the target protein using established methods (e.g., vapor diffusion). The crystallization conditions must be robust and reproducible.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with this compound. The fragment concentration should be relatively high (e.g., 1-10 mM) to ensure sufficient occupancy in the crystal, but not so high as to cause crystal cracking or dissolution.
-
Carefully transfer a protein crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to hours. This step often requires optimization.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to ensure high resolution and accurate data for anomalous signal detection from the bromine atom.[20]
-
-
Structure Solution and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Calculate an initial electron density map. Carefully inspect the map for positive difference density (Fo-Fc) in the binding site that corresponds to the shape of the fragment.
-
Model the fragment into the density, refine the structure, and validate the final model. The resulting structure will reveal the precise binding pose and interactions, including any halogen bonds formed by the bromine atom.
-
Conclusion and Forward Look
This compound is a strategically designed fragment poised for effective use in FBDD campaigns. Its constituent parts—the rigid scaffold, the hydrogen-bonding carboxylate, and the halogen-bonding bromine—provide multiple avenues for establishing high-quality interactions with a protein target. By employing a rigorous and orthogonal workflow encompassing sensitive primary screening (SPR), robust biophysical validation (NMR), and definitive structural elucidation (X-ray crystallography), researchers can confidently identify and characterize its binding. The high-resolution structural information obtained is the critical starting point for the creative process of medicinal chemistry, enabling the rational growth of this small fragment into a novel, potent, and selective lead compound.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 15. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols for the Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives for SAR Studies
Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] These derivatives are known to exhibit a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The planar nature of the benzoxazole ring system allows for effective interaction with various biological macromolecules, making it a versatile template for drug design.[1] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity.[5] The synthesis of a focused library of derivatives with systematic structural modifications allows researchers to identify key structural motifs responsible for potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the synthesis of 7-bromobenzo[d]oxazole-2-carboxylic acid, a key intermediate for the generation of a library of derivatives for SAR studies. The bromine atom at the 7-position serves as a useful synthetic handle for further diversification, for instance, through cross-coupling reactions, while the carboxylic acid at the 2-position offers a site for amide bond formation, enabling the exploration of a wide range of chemical space.
Synthetic Strategy: A Two-Step Approach to the Core Intermediate
The synthesis of this compound is strategically planned as a two-step process. The first step involves the preparation of the key precursor, 2-amino-3-bromophenol. This is followed by a cyclocondensation reaction with a suitable two-carbon electrophile to construct the benzoxazole ring system with the desired carboxylic acid functionality at the 2-position.
Caption: Synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of the Key Precursor: 2-Amino-3-bromophenol
The synthesis of 2-amino-3-bromophenol is a critical first step. Several methods have been reported for the synthesis of substituted aminophenols. A common approach involves the nitration of a substituted phenol followed by reduction of the nitro group to an amine. Alternatively, a Sandmeyer-type reaction on an appropriately substituted aniline can be employed. A method adapted from available literature for the synthesis of a related bromo-substituted aminophenol is presented below.[6]
Protocol 1: Synthesis of 2-Amino-3-bromophenol
Materials:
-
2-Bromophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Nitration of 2-Bromophenol:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 1 mole of 2-bromophenol in 2 moles of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add a nitrating mixture (1.1 moles of nitric acid in 1 mole of sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated crude nitrophenol, wash with cold water until the washings are neutral, and dry.
-
Rationale: The sulfonic acid group is first introduced to direct the nitration to the desired position and is subsequently removed during the workup.[6]
-
-
Reduction of the Nitro Group:
-
To a solution of the crude nitrophenol in a suitable solvent (e.g., ethanol or acetic acid), add an excess of a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-bromophenol.
-
Purify the crude product by column chromatography or recrystallization.
-
Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride is a classic and effective reagent for this purpose.
-
Characterization:
The structure and purity of the synthesized 2-amino-3-bromophenol should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of the Core Intermediate: this compound
The construction of the benzoxazole ring with a carboxylic acid at the 2-position is achieved through a cyclocondensation reaction between the synthesized 2-amino-3-bromophenol and an oxalic acid derivative. Ethyl chlorooxoacetate (ethyl oxalyl chloride) is a suitable reagent for this transformation. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to the carboxylic acid.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-3-bromophenol
-
Ethyl chlorooxoacetate (Ethyl oxalyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation and Cyclization:
-
Dissolve 2-amino-3-bromophenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of a base such as pyridine or triethylamine (1.1-1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Rationale: The base neutralizes the HCl generated during the acylation reaction. The subsequent intramolecular cyclization is facilitated by the proximity of the hydroxyl group to the newly formed amide.
-
-
Ester Hydrolysis:
-
After the cyclization is complete, remove the solvent under reduced pressure.
-
Dissolve the crude ester intermediate in a mixture of THF or methanol and water.
-
Add an excess of a base like lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.
-
-
Work-up and Purification:
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate is formed (pH ~2-3).
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Characterization:
The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.
Part 3: Derivatization for SAR Studies
The synthesized this compound is a versatile intermediate for creating a library of derivatives for SAR studies. The carboxylic acid can be readily converted to amides, and the bromo substituent can be modified via various cross-coupling reactions.
Caption: Logical flow for generating derivatives and conducting SAR studies.
Example Protocol: Amide Synthesis
Materials:
-
This compound
-
A variety of primary and secondary amines
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), the coupling reagent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2 equivalents) in anhydrous DMF or DCM.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Data Presentation: A Representative Table for SAR Studies
The following table is a template for summarizing the data from the synthesized derivatives to facilitate SAR analysis.
| Compound ID | R¹ (at C2-amide) | R² (at C7) | Yield (%) | Biological Activity (e.g., IC₅₀, µM) |
| IA-1 | -NH-CH₃ | Br | 85 | Data |
| IA-2 | -NH-Ph | Br | 78 | Data |
| IA-3 | -N(CH₃)₂ | Br | 92 | Data |
| IB-1 | -NH-CH₃ | Ph | 65 | Data |
| IB-2 | -NH-CH₃ | 4-F-Ph | 71 | Data |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound and its derivatives for the purpose of SAR studies. The detailed protocols, along with the rationale behind the experimental choices, are intended to enable researchers to efficiently generate a library of compounds for biological evaluation. The strategic placement of the bromo and carboxylic acid functionalities on the benzoxazole scaffold provides a versatile platform for the exploration of chemical diversity and the development of novel therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromobenzo[d]oxazole-7-carboxylic acid_139390-09-3_杭州海瑞化工有限公司 [hairuichem.com]
Application of benzoxazoles in the synthesis of kinase inhibitors
As a Senior Application Scientist, this guide provides an in-depth exploration of the benzoxazole scaffold's application in synthesizing potent and selective kinase inhibitors. We will delve into the rationale behind its use, key synthetic strategies, and detailed protocols for biological validation, offering field-proven insights for researchers in drug discovery and medicinal chemistry.
Introduction: The Benzoxazole Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment, and the search for novel scaffolds that offer improved potency, selectivity, and drug-like properties is a continuous effort in medicinal chemistry.
The benzoxazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in this pursuit.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding, π-π stacking, and hydrophobic interactions) make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[5][6] Furthermore, the benzoxazole core is readily functionalized at multiple positions, allowing for the fine-tuning of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[7][8]
This guide will focus on the synthesis and evaluation of benzoxazole derivatives as inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[9][10]
Strategic Synthesis of Benzoxazole-Based Kinase Inhibitors
The construction of a functionalized benzoxazole core is the foundational step in synthesizing these inhibitors. The most prevalent and versatile method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid derivative.
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, starting from fundamental building blocks and culminating in biologically active molecules, which are then subjected to rigorous testing.
Caption: High-level workflow from synthesis to lead identification.
Protocol 1: General Synthesis of a 2-Substituted Benzoxazole Core
This protocol describes a common method for synthesizing the benzoxazole scaffold via the condensation of a 2-aminophenol with a carboxylic acid, a method widely adaptable for various derivatives.[8]
Rationale: The reaction proceeds through an initial nucleophilic attack of the amino group on the activated carboxyl group, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl group, and dehydration leads to the stable aromatic benzoxazole ring. Using a dehydrating agent like polyphosphoric acid (PPA) or running the reaction at high temperatures facilitates the final cyclization step.
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-aminophenol and the carboxylic acid.
-
Cyclization: Add polyphosphoric acid (approx. 10 times the weight of the 2-aminophenol). Heat the mixture to 140-160 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Experimental Insight: PPA acts as both a solvent and a dehydrating agent. Ensure the mixture is well-stirred to prevent localized charring. An alternative is using a milder coupling agent (like EDC/HOBt) to form the amide first, followed by a separate cyclization step, which can be beneficial for sensitive substrates.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted benzoxazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeting Key Kinases: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] Inhibiting the VEGFR-2 signaling cascade is a clinically validated anticancer strategy.[10] Benzoxazole derivatives have shown significant promise as potent VEGFR-2 inhibitors.[1][2][11][12]
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a downstream signaling cascade involving multiple pathways like PLCγ-PKC-MAPK/ERK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival.[1]
Caption: Inhibition of the VEGFR-2 signaling cascade by benzoxazoles.
Biological Evaluation of Benzoxazole Kinase Inhibitors
Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with target-specific enzymatic assays and progressing to cell-based assays to assess cellular potency and mechanism of action.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the isolated VEGFR-2 kinase domain. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for potency. Universal kinase assay kits are commonly employed for this purpose.[13]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Universal Tyrosine Kinase Assay Kit (e.g., from a commercial vendor)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Test compounds (benzoxazole derivatives) dissolved in DMSO
-
Assay buffer
-
96-well microplates
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Sorafenib) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Reaction Mixture: To each well of a 96-well plate, add the assay buffer, the substrate (Poly-Glu-Tyr), and the VEGFR-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at 30 °C for 30-60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate according to the kit manufacturer's instructions. This often involves adding an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP), followed by a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines that are relevant to the kinase target. For VEGFR-2, human umbilical vein endothelial cells (HUVECs) are highly relevant, but cancer cell lines like MCF-7 (breast) and HepG2 (liver) are also commonly used as they can be affected by anti-angiogenic agents.[1][2][11] The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the benzoxazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.
Data Summary: Potency of Benzoxazole Derivatives
The following table summarizes the inhibitory activities of representative benzoxazole-based compounds against various kinases and cancer cell lines, as reported in the literature. This data is crucial for establishing structure-activity relationships (SAR).
| Compound ID | Target Kinase | Kinase IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Compound 4c | Tyrosine Kinase | 0.10 | MCF-7 | Potent | [13] |
| Compound 11b | VEGFR-2 | 0.057 | MCF-7 | 4.30 | [9][14] |
| Compound 11b | c-Met | 0.181 | A549 | 6.68 | [9][14] |
| Compound 1 | VEGFR-2 | 0.268 | HCT-116 | Potent | [4] |
| Compound 8d | VEGFR-2 | 0.0554 | HepG2 | 2.43 | [11] |
| Compound 12l | VEGFR-2 | 0.097 | HepG2 | 10.50 | [1][2] |
| Compound 27 | PARP-2 | 0.057 | MCF-7 | Potent | [15] |
Note: "Potent" indicates that the source highlighted strong activity without providing a specific IC₅₀ value in the abstract.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Potent kinase inhibitors often exert their anticancer effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[2][9] These mechanisms can be elucidated through flow cytometry and western blot analysis. For example, compound 11b was shown to induce G2/M cell-cycle arrest and apoptosis in MCF-7 cells.[9][14] Similarly, compound 12l arrested HepG2 cell growth and induced apoptosis, which was correlated with an increase in caspase-3 and BAX levels and a decrease in Bcl-2.[2]
Conclusion and Future Directions
The benzoxazole scaffold is a versatile and highly effective core for the design and synthesis of novel kinase inhibitors. Its favorable structural and electronic properties allow for potent and selective interactions within the ATP-binding sites of various kinases, particularly those involved in oncology pathways like VEGFR-2. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries for SAR exploration.
Future work in this field will likely focus on optimizing the pharmacokinetic properties of these compounds, such as solubility and oral bioavailability, to improve their potential as clinical drug candidates.[16][17][18] Furthermore, the development of dual or multi-targeted inhibitors that can simultaneously block multiple oncogenic signaling pathways represents a promising strategy to overcome drug resistance.[9][14] The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of benzoxazoles in the development of next-generation targeted therapies.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 17. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 18. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery
The benzoxazole core is a prominent heterocyclic scaffold that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacophores, enabling potent and selective binding to diverse biological targets.[3] From anti-cancer to anti-inflammatory and anti-infective agents, the versatility of the benzoxazole moiety has cemented its status as a "privileged structure" in medicinal chemistry.[2][4] This guide focuses on a particularly valuable building block: 7-Bromobenzo[d]oxazole-2-carboxylic acid . The strategic placement of the bromine atom at the 7-position and the carboxylic acid at the 2-position provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, opening avenues for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties and Spectral Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Source |
| CAS Number | 944898-67-3 | [5][6] |
| Molecular Formula | C₈H₄BrNO₃ | [5][6] |
| Molecular Weight | 242.03 g/mol | [5][6] |
¹H NMR (Predicted, DMSO-d₆, 400 MHz): The proton spectrum is expected to show three distinct signals in the aromatic region. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to H-5 and H-6. H-5 and H-6 would also present as complex multiplets, with their precise chemical shifts influenced by the electronic effects of the bromine and the benzoxazole ring system. The acidic proton of the carboxylic acid is anticipated to be a broad singlet in the downfield region (typically >12 ppm), which may be exchangeable with D₂O.
¹³C NMR (Predicted, DMSO-d₆, 101 MHz): The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid, typically resonating around 160-170 ppm. The benzoxazole core will display a series of signals in the aromatic region (110-160 ppm), with the carbon bearing the bromine atom (C-7) showing a characteristic shift. The quaternary carbons of the oxazole ring (C-2, C-3a, and C-7a) will also be identifiable. For a comprehensive guide to the NMR spectral data of benzoxazole carboxylic acids, refer to specialized technical guides.[7]
Synthetic Protocol: Accessing the Core Building Block
The synthesis of this compound can be reliably achieved through the condensation of 2-amino-3-bromophenol with a suitable C2-synthon, such as diethyl oxalate, followed by hydrolysis. This approach is a well-established method for the formation of the benzoxazole-2-carboxylate core.[8]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Condensation:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromophenol (1.0 eq) and diethyl oxalate (1.2 eq) in a suitable high-boiling solvent (e.g., ethanol or a mixture of ethanol and xylene).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude ethyl 7-bromobenzo[d]oxazole-2-carboxylate can be purified by column chromatography on silica gel or taken directly to the next step.
-
-
Hydrolysis:
-
Dissolve the crude or purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
-
Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
The unique bifunctional nature of this compound makes it an exceptionally useful building block for the synthesis of kinase inhibitors, a critical class of anti-cancer therapeutics. The carboxylic acid at the C-2 position serves as a key hydrogen bond donor/acceptor, often interacting with the hinge region of the kinase ATP binding site, while the bromo-substituent at the C-7 position provides a vector for diversification, allowing for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions to probe the solvent-exposed regions of the kinase.[9][10]
Application Workflow: From Building Block to Bioactive Molecule
Caption: General workflow for elaborating the building block into a potential kinase inhibitor.
Protocol 1: Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[11] The following protocol details a robust method for coupling this compound with a variety of anilines.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and a suitable amide coupling reagent such as HATU (1.2 eq).[12]
-
Dissolve the solids in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-aryl-7-bromobenzo[d]oxazole-2-carboxamide can be purified by flash column chromatography on silica gel.
-
| Entry | Amine | Coupling Reagent | Yield (%) |
| 1 | Aniline | HATU/DIPEA | ~85-95 |
| 2 | 4-Fluoroaniline | EDC/HOBt | ~80-90 |
| 3 | 3-Methoxyaniline | T3P | ~80-95 |
Yields are representative and may vary based on the specific substrates and reaction conditions.[12][13]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the 7-position of the benzoxazole core.[3][14]
-
Reaction Setup:
-
In a Schlenk flask, combine the N-aryl-7-bromobenzo[d]oxazole-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 7-aryl-benzoxazole-2-carboxamide.
-
Case Study: Benzoxazole Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for cancer therapy. Several studies have demonstrated that benzoxazole-based compounds can act as potent VEGFR-2 inhibitors.[9][15][16] The general structure often features a benzoxazole-2-carboxamide core, where the 7-position is substituted with an aryl group that occupies a hydrophobic pocket in the enzyme's active site. The strategic use of this compound allows for the systematic synthesis of libraries of such compounds to optimize their inhibitory activity and pharmacokinetic properties. For instance, derivatives of 2-phenyl-benzo[d]oxazole-7-carboxamide have been synthesized and evaluated for their biological activity as potential inhibitors of Staphylococcus aureus Sortase A, showcasing the broad applicability of this scaffold.[5]
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutics. Its dual functionality allows for the independent and strategic modification of two key positions, facilitating rapid library synthesis and efficient SAR exploration. The protocols outlined in this guide provide a robust foundation for researchers to utilize this versatile scaffold in their drug discovery programs. As the demand for novel, potent, and selective small molecule inhibitors continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 139390-09-3|2-Bromobenzo[d]oxazole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies | Semantic Scholar [semanticscholar.org]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization of Molecules Using the Bromine Handle
Abstract
Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry and drug development, enabling the direct modification of complex molecular scaffolds at advanced stages of a synthetic sequence. This approach accelerates the generation of structure-activity relationships (SAR) and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various synthetic handles employed for LSF, the bromine atom stands out for its exceptional versatility, reliability, and broad reaction compatibility. This guide provides a comprehensive overview of the principles and applications of using the bromine handle for LSF. It includes detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
The Strategic Imperative of Late-Stage Functionalization
The traditional drug discovery process often involves the de novo synthesis of each new analog, a time-consuming and resource-intensive endeavor. LSF offers a more efficient paradigm by introducing chemical diversity directly into a lead compound or a complex intermediate.[1][2] This strategy provides rapid access to a library of analogs, facilitating a deeper and faster exploration of the chemical space around a core scaffold.[1][3]
The bromine atom, as a synthetic handle, is particularly well-suited for LSF due to several key properties:
-
Versatility: The carbon-bromine (C-Br) bond can participate in a vast array of chemical transformations, including numerous palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and photoredox-mediated reactions.[4][5]
-
Reactivity and Selectivity: The C-Br bond is sufficiently reactive to undergo these transformations under relatively mild conditions, yet stable enough to be carried through multiple synthetic steps.[5] This balance is crucial for achieving high yields and minimizing side reactions on complex molecules.
-
Accessibility: A variety of methods exist for the selective introduction of bromine atoms onto aromatic and heteroaromatic rings, even in the presence of sensitive functional groups.[1][6][7][8]
Introducing the Bromine Handle: Late-Stage Bromination Strategies
The successful application of the bromine handle begins with its selective installation onto the target molecule. Several modern methods have been developed to achieve this with high precision.
Electrophilic Aromatic Bromination
This classical method remains a viable option for electron-rich aromatic and heteroaromatic systems. However, for complex drug-like molecules, milder and more selective reagents are often required to avoid unwanted side reactions.
Protocol 1: Mild Oxidative Bromination using DMSO and HBr [7]
This protocol describes a practical and efficient method for the bromination of arenes and heteroarenes using readily available reagents.
Reagents and Equipment:
-
Aryl or heteroaryl substrate
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the substrate (1.0 mmol) in DMSO (5.0 mL), add HBr (2.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of DMSO as a mild oxidant in combination with HBr provides a controlled source of electrophilic bromine, minimizing over-bromination and degradation of sensitive substrates. The aqueous workup effectively quenches the reaction and removes inorganic byproducts.
C-H Activation for Site-Selective Bromination
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of halogens.[9] These methods often employ directing groups to achieve high selectivity at positions that are inaccessible through traditional electrophilic substitution.
The Bromine Handle in Action: A Toolbox of Transformations
Once installed, the bromine atom serves as a versatile linchpin for a multitude of bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the cornerstone of C-Br bond functionalization, enabling the formation of C-C, C-N, and C-O bonds with exceptional scope and reliability.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Complex Aryl Bromide
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Boronic acid or boronic ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., dioxane/water, toluene/water, DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of the reaction can be easily monitored by standard analytical techniques, and the desired product is typically formed with high selectivity. The use of a pre-catalyst and an inert atmosphere ensures the stability and activity of the palladium catalyst throughout the reaction.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Typical Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | RT-80 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 |
| Heck | Pd(OAc)₂, PdCl₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 80-140 |
The Sonogashira coupling enables the formation of a C-C bond between an aryl bromide and a terminal alkyne, a valuable transformation for introducing linear structural elements.[10][11][12] This reaction is typically co-catalyzed by palladium and copper(I).[10][11]
Protocol 3: Copper-Free Sonogashira Coupling of a Heteroaryl Bromide [13]
Reagents and Equipment:
-
Heteroaryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0-3.0 mmol)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Follow the general setup procedure outlined in Protocol 2, omitting the copper co-catalyst.
-
Add the heteroaryl bromide, palladium catalyst, and degassed solvent to the reaction vessel under an inert atmosphere.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Expertise & Experience: The omission of the copper co-catalyst can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of a suitable palladium catalyst and a bulky phosphine ligand is critical for the efficiency of the copper-free variant.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14][15][16][17] This palladium-catalyzed reaction couples an aryl bromide with a primary or secondary amine.[14][15][16]
Protocol 4: Buchwald-Hartwig Amination of a Drug-like Molecule [18]
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add the aryl bromide, amine, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the product by column chromatography.
Authoritative Grounding: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]
The Heck reaction allows for the coupling of an aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[19][20][21][22]
Protocol 5: Heck Reaction on a Complex Substrate [23]
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 mmol)
-
Solvent (e.g., DMF, NMP)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the aryl bromide, palladium catalyst, ligand, and base.
-
Add the solvent and the alkene.
-
Seal the vial and heat the reaction mixture (typically 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.
Beyond Cross-Coupling: Other Key Transformations
Treating an aryl bromide with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures results in a rapid lithium-halogen exchange, forming an aryllithium species.[24][25][26] This highly nucleophilic intermediate can then be trapped with a wide variety of electrophiles.
Protocol 6: Lithiation-Trapping of a Functionalized Aryl Bromide [27]
Reagents and Equipment:
-
Functionalized aryl bromide (1.0 mmol)
-
n-Butyllithium or t-butyllithium (1.1 mmol)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., CO₂, DMF, aldehyde)
-
Dry ice/acetone bath (-78 °C)
-
Inert atmosphere
Procedure:
-
Dissolve the aryl bromide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent dropwise and stir for a short period (5-30 minutes).
-
Add the electrophile and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product.
Critical Consideration: This reaction is highly sensitive to moisture and requires strictly anhydrous conditions. The low temperature is essential to prevent side reactions, especially with substrates containing other electrophilic functional groups.[26]
Visible-light photoredox catalysis has emerged as a mild and powerful method for the functionalization of aryl bromides.[28][29] This approach utilizes a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) processes with the aryl bromide, generating an aryl radical.[3][30][31] This reactive intermediate can then participate in a variety of bond-forming reactions.
Protocol 7: General Setup for a Photoredox-Mediated Reaction
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Reaction partner (e.g., alkene, amine derivative)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, 1-2 mol%)
-
Solvent (e.g., DMF, MeCN)
-
Light source (e.g., blue LED lamp)
-
Reaction vial
Procedure:
-
Combine the aryl bromide, reaction partner, and photocatalyst in a reaction vial.
-
Add the degassed solvent.
-
Place the vial in front of the light source and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow and a key reaction mechanism.
Caption: Workflow for Late-Stage Functionalization Using the Bromine Handle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Conclusion
The bromine handle is an indispensable tool in the arsenal of the modern medicinal chemist. Its strategic installation via late-stage bromination, followed by a vast array of reliable and versatile transformations, provides an unparalleled platform for the rapid diversification of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic strategy in their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 5. quora.com [quora.com]
- 6. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical bromination of late stage intermediates and drug molecules | RTI [rti.org]
- 9. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. research.rug.nl [research.rug.nl]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 26. joss.tcnj.edu [joss.tcnj.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Late-Stage Photoredox-Catalyzed Aryl C–H Bond Diazomethylation with Atomic Carbon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Advanced Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 7-Bromobenzo[d]oxazole-2-carboxylic acid as a versatile building block in the synthesis of functional organic materials. These notes detail the intrinsic properties of the molecule that make it a compelling synthon and provide a robust, field-tested protocol for its functionalization via Suzuki-Miyaura cross-coupling. The applications discussed herein focus on the development of novel materials with tailored optoelectronic properties, such as those for Organic Light-Emitting Diodes (OLEDs) and advanced sensor technologies.
Introduction: A Bifunctional Building Block for Materials Innovation
This compound is a heterocyclic compound featuring a benzoxazole core, a synthetically versatile bromine atom at the 7-position, and a carboxylic acid group at the 2-position. This unique combination of functional groups provides two orthogonal handles for chemical modification, making it an exceptionally valuable building block for the rational design of complex organic materials.
The benzoxazole moiety is a well-established fluorophore, known for its high quantum yield and thermal stability, rendering it suitable for applications in optoelectronics.[1] The carboxylic acid provides a convenient point of attachment for esterification or amidation reactions, allowing for the incorporation of the benzoxazole unit into polymer backbones or for linkage to other molecular components. The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl or vinyl substituents to modulate the electronic and photophysical properties of the final material.[1]
Key Molecular Features:
| Property | Value | Source |
| CAS Number | 944898-67-3 | [2] |
| Molecular Formula | C₈H₄BrNO₃ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
Core Application: Synthesis of π-Conjugated Materials via Suzuki-Miyaura Cross-Coupling
A primary application of this compound in materials science is its use as a precursor for the synthesis of extended π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of our target molecule, this reaction allows for the selective functionalization of the 7-position, thereby extending the π-conjugation of the benzoxazole core. This modulation of the electronic structure is critical for tuning the absorption and emission properties of the resulting materials, a key consideration in the development of new OLED emitters or fluorescent sensors.
The general reaction scheme involves the palladium-catalyzed coupling of the 7-bromo position with a suitable organoboron reagent, typically an arylboronic acid or ester. The choice of the boronic acid derivative directly influences the properties of the final product. For instance, coupling with electron-rich or electron-deficient arylboronic acids can systematically shift the emission wavelength of the resulting fluorophore.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Ligand-Free Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for Suzuki-Miyaura coupling on sterically hindered heterocyclic systems and is optimized for the functionalization of this compound.[1] The ligand-free nature of this protocol simplifies the reaction setup and purification.
Materials and Reagents
-
This compound
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Argon gas (high purity)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 eq).
-
Seal the flask with a septum and purge with argon.
-
Add anhydrous 1,4-dioxane and deionized water in a 2:1 ratio (e.g., 6 mL dioxane, 3 mL water for a 50 mg scale reaction).[1]
-
-
Degassing:
-
Bubble argon gas through the reaction mixture for 5 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation of the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane/water) and maintain for 4 hours under a positive pressure of argon.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-benzo[d]oxazole-2-carboxylic acid derivative.
-
Anticipated Results and Characterization
The successful synthesis of the 7-aryl-benzo[d]oxazole-2-carboxylic acid derivative can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the proton signal corresponding to the 7-position of the starting material and the appearance of new signals corresponding to the introduced aryl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
-
FT-IR Spectroscopy: The characteristic C=O stretch of the carboxylic acid should be present, along with bands corresponding to the aromatic rings.
-
Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy): The absorption and emission spectra of the product are expected to be red-shifted compared to the starting material due to the extended π-conjugation. The magnitude of this shift will depend on the electronic nature of the coupled aryl group.
Causality and Experimental Rationale
-
Catalyst: Pd₂(dba)₃ is a common and effective palladium(0) source for Suzuki-Miyaura couplings. In this "ligand-free" protocol, it is believed that the benzoxazole nitrogen may play a role in stabilizing the palladium catalyst, potentially forming a palladacycle intermediate.[1]
-
Base: Sodium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The use of argon is essential to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of advanced functional materials. The dual functionality of the carboxylic acid and the bromine atom allows for a wide range of chemical modifications. The provided protocol for Suzuki-Miyaura coupling offers a reliable and efficient method for the synthesis of novel π-conjugated systems with tunable photophysical properties, paving the way for innovations in OLEDs, chemical sensors, and other areas of materials science.
References
Application Notes and Protocols for N-acylation using 7-Bromobenzo[d]oxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry
N-acylation, the formation of an amide bond between a carboxylic acid and an amine, is a cornerstone of modern organic and medicinal chemistry. This transformation is of paramount importance in the synthesis of peptides, modified natural products, and a vast array of pharmaceuticals, with approximately 25% of all marketed drugs containing at least one amide linkage[1]. The stability and conformational rigidity of the amide bond are crucial for defining the three-dimensional structure and biological activity of these molecules. 7-Bromobenzo[d]oxazole-2-carboxylic acid is a valuable building block in this context, offering a rigid, heterocyclic scaffold that is frequently explored in drug discovery programs for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2]. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile starting material for library synthesis.
This document provides a comprehensive guide to the N-acylation of a primary amine using this compound. We will delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step protocol, and outline the necessary procedures for product purification and characterization.
Mechanistic Insight: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt[3]. To facilitate the reaction, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective uronium/aminium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization[4].
The activation process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:
-
Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This step releases a stable tetramethylurea byproduct.
-
N-acylation: The nucleophilic amine then attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates the HOAt (1-hydroxy-7-azabenzotriazole) leaving group[4][5].
The choice of HATU is particularly advantageous for coupling with potentially less reactive amines or when seeking to minimize side reactions.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Mol. Weight ( g/mol ) | Supplier (Example) | Notes |
| This compound | C₈H₄BrNO₃ | 242.03 | Pharmaffiliates | Ensure the starting material is dry. |
| Benzylamine (or other primary amine) | C₇H₉N | 107.15 | Sigma-Aldrich | Use a slight excess to ensure complete consumption of the carboxylic acid. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | BenchChem | Highly hygroscopic; store in a desiccator and handle quickly in a dry atmosphere. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Fisher Scientific | Use freshly distilled DIPEA for best results. |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | Use a dry, aprotic solvent. Ensure it is of high purity to avoid side reactions. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | For work-up and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | VWR | For chromatography. |
| 1 M Citric Acid Solution | C₆H₈O₇ | 192.12 (anhydrous) | LabChem | For aqueous work-up. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | For aqueous work-up. |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Fisher Scientific | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography (e.g., 230-400 mesh). |
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU is an irritant; avoid inhalation and contact with skin. DMF is a suspected teratogen. Consult the Safety Data Sheet (SDS) for all reagents before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 242 mg, 1.0 mmol).
-
Dissolve the carboxylic acid in anhydrous DMF (e.g., 5 mL).
-
Add the primary amine (1.1 eq, e.g., benzylamine, 118 mg, 1.1 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.1 eq, 418 mg, 1.1 mmol) in anhydrous DMF (e.g., 2 mL).
-
To the cooled reaction mixture, add DIPEA (2.5 eq, 323 mg, 2.5 mmol, ~0.44 mL) dropwise.
-
Add the HATU solution dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting carboxylic acid, the amine, and the reaction mixture on the TLC plate.
-
The reaction is complete when the starting carboxylic acid spot is no longer visible. The product, being less polar than the carboxylic acid, should have a higher Rf value[6].
-
Post-Reaction Work-up and Purification
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with Ethyl Acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Citric Acid solution (2 x 25 mL) to remove excess DIPEA and any unreacted amine.
-
Saturated Sodium Bicarbonate solution (2 x 25 mL) to remove any remaining citric acid and unreacted carboxylic acid.
-
Saturated Sodium Chloride (Brine) solution (1 x 25 mL) to remove residual water[7].
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-acylated product as a solid.
-
Visualization of the Experimental Workflow
Caption: N-acylation workflow from setup to pure product.
Characterization of the N-acylated Product
The structure and purity of the synthesized N-(substituted)-7-bromobenzo[d]oxazole-2-carboxamide should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the benzoxazole ring and the substituent from the amine. A key indicator of successful acylation is the appearance of a downfield singlet or triplet corresponding to the amide N-H proton (typically δ 8.5-10.0 ppm, although this can be broad) and the disappearance of the carboxylic acid proton signal (typically > δ 12 ppm)[1][2][8].
-
¹³C NMR: The spectrum should display a signal for the newly formed amide carbonyl carbon, typically in the range of δ 160-170 ppm. Signals corresponding to the carbons of the benzoxazole core and the amine substituent should also be present[2][9].
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass for the expected molecular formula[9]. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
-
Conclusion
This application note provides a robust and reliable protocol for the N-acylation of primary amines using this compound, leveraging the efficiency of HATU-mediated coupling. The detailed explanation of the reaction mechanism, step-by-step experimental procedure, and guidelines for purification and characterization are intended to enable researchers to successfully synthesize and validate novel benzoxazole-based amides. This methodology serves as a valuable tool for professionals in drug discovery and development, facilitating the exploration of this important chemical space for new therapeutic agents.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No: 944898-67-3). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The information is presented in a practical, question-and-answer format based on real-world laboratory challenges.
Synthesis Overview & Core Challenges
The synthesis of this compound is typically achieved through a two-step process. The first critical step is the preparation of the key precursor, 2-amino-3-bromophenol. The second step involves the cyclocondensation of this precursor with an oxalic acid derivative to form the target benzoxazole ring system.
While seemingly straightforward, this synthesis is fraught with potential pitfalls that can significantly impact yield and purity. Common issues include incomplete reactions, formation of stubborn impurities, and difficulties in purifying the starting materials and final product. This guide will address these issues directly, providing both mechanistic explanations and actionable troubleshooting protocols.
Overall Synthetic Workflow
The general pathway is illustrated below, highlighting the two primary stages that are the focus of our troubleshooting guide.
Caption: General two-stage workflow for synthesizing this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the synthesis. Each answer provides a technical explanation and a clear path to resolution.
FAQ 1: Issues with the Precursor, 2-Amino-3-bromophenol
Question: My yield for the synthesis of 2-amino-3-bromophenol from 6-bromo-2-methoxyaniline is consistently low (<70%). What are the likely causes and how can I improve it?
Answer: Low yields in this demethylation step are common and typically stem from two main issues: incomplete reaction and degradation during workup. The use of boron tribromide (BBr₃) is effective but requires careful handling and precise control of conditions.[1]
Potential Causes & Solutions:
-
Moisture Contamination: BBr₃ reacts violently with water. Any moisture in the solvent (dichloromethane) or glassware will consume the reagent, leading to an incomplete reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous dichloromethane or ensure the solvent is properly dried over molecular sieves.
-
-
Incorrect Stoichiometry: While a 2:1 molar ratio of BBr₃ to the aniline substrate is often cited, impure BBr₃ or slight handling losses can make this insufficient.
-
Solution: Consider increasing the BBr₃ to 2.2 equivalents. Perform a small-scale trial to see if this improves conversion without generating additional side products.
-
-
Suboptimal Temperature Control: The initial addition of BBr₃ is highly exothermic. If the temperature rises significantly above 0-5 °C, side reactions can occur. Conversely, if the reaction is not allowed to slowly warm to room temperature, the reaction may not go to completion.[1]
-
Solution: Use an ice/salt bath to maintain a temperature of 0 °C during the dropwise addition of BBr₃. After addition, allow the reaction to warm naturally to room temperature and stir overnight to ensure complete conversion.
-
-
Improper Quenching: The quenching step with methanol is critical. Adding methanol too quickly can cause a violent exotherm, potentially degrading the product.
-
Solution: Cool the reaction mixture back down to 0 °C in an ice bath before slowly and carefully adding methanol. This neutralizes excess BBr₃ and forms volatile methyl borate esters, which are easily removed during solvent evaporation.
-
Troubleshooting Summary: Precursor Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Moisture contamination; Insufficient BBr₃. | Use oven-dried glassware and anhydrous solvent. Increase BBr₃ to 2.2 eq. |
| Multiple Spots on TLC | Poor temperature control during BBr₃ addition. | Maintain 0 °C during addition with an ice/salt bath. |
| Product Degradation | Violent reaction during methanol quench. | Cool reaction to 0 °C before slowly adding methanol. |
FAQ 2: Challenges During the Cyclocondensation Step
Question: I am attempting the cyclization of 2-amino-3-bromophenol with diethyl oxalate, but the reaction is sluggish and gives a complex mixture. How can I optimize this?
Answer: This is the most critical step for the overall yield. The reaction involves the formation of an intermediate amide followed by an intramolecular cyclization to form the oxazole ring. Success hinges on driving the reaction to completion and minimizing side products. The choice of catalyst and reaction conditions is paramount.
Key Optimization Parameters:
-
Choice of Oxalic Acid Derivative: The reactivity of the C2 source is crucial.
-
Diethyl Oxalate: A good choice. It is less aggressive than oxalyl chloride. The reaction typically requires heat and an acid catalyst to proceed efficiently.
-
Oxalic Acid: Can be used directly, but often requires harsh conditions (e.g., polyphosphoric acid at high temperatures) which can lead to charring and decomposition.
-
Oxalyl Chloride: Highly reactive and can work at lower temperatures, but can lead to the formation of bis-benzoxazole or other side products if stoichiometry is not precisely controlled.
-
-
Catalyst Selection: An acid catalyst is generally required to promote both the initial amidation and the subsequent cyclization/dehydration.
-
Methanesulfonic Acid (MSA): An excellent choice for this type of transformation, as it is a strong, non-oxidizing acid that acts as both a catalyst and a dehydrating agent.[2]
-
Polyphosphoric Acid (PPA): A classic reagent for such cyclizations, acting as both catalyst and solvent. However, it results in a highly viscous reaction mixture that can be difficult to work with and quench.
-
p-Toluenesulfonic Acid (p-TsOH): A milder acid catalyst that can be effective, often requiring azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent).
-
-
Reaction Temperature and Time: These reactions typically require elevated temperatures (100-150 °C) to drive the dehydration and cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the acid-catalyzed cyclocondensation reaction.
Question: What is a reliable starting protocol for the cyclocondensation?
Answer: A robust starting point is the use of diethyl oxalate with an acid catalyst. This balances reactivity and control.
Recommended Protocol: Cyclocondensation
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromophenol (1.0 eq.).
-
Add diethyl oxalate (1.2 eq.) and a high-boiling point solvent such as toluene or xylenes.
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq.).
-
Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the workup, which usually involves dilution with an organic solvent, washing with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and unreacted starting material, followed by drying and solvent evaporation.
-
The crude product often requires purification by recrystallization or column chromatography.
FAQ 3: Purity and Final Product Isolation
Question: My final product is a brownish solid with a low melting point, and NMR shows multiple impurities. How can I effectively purify this compound?
Answer: Purification is often challenging due to the presence of starting materials and structurally similar side products. The carboxylic acid functionality also influences its solubility.
Purification Strategy:
-
Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral or basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will move into the aqueous layer as its sodium salt.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any trapped neutral impurities.
-
Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: This is the best method for obtaining a highly pure, crystalline product after the initial acid-base cleanup.
-
Solvent Screening: Test the solubility of your product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water). An ideal solvent will dissolve the product when hot but show poor solubility when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
References
Stability of 7-Bromobenzo[d]oxazole-2-carboxylic acid in solution and storage
Welcome to the technical support guide for 7-Bromobenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the stability, storage, and handling of this compound. Given the specific nature of this molecule, this guide synthesizes established principles of organic chemistry and best practices for handling heterocyclic compounds to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under controlled conditions to minimize degradation. Several suppliers recommend storing the material in a freezer at temperatures of -20°C or below.[1][2] It is also advisable to store it in a dark place and under an inert atmosphere, such as argon or nitrogen.[2] These precautions are taken to mitigate potential degradation from light, moisture, and atmospheric oxygen.
Key Recommendations:
-
Temperature: Freezer storage (-20°C).
-
Atmosphere: Store under an inert gas (Argon or Nitrogen).
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q2: I need to prepare a stock solution. What solvents are recommended, and what is the expected stability?
The solubility of this compound is not extensively reported in the literature. However, based on its structure, which includes a carboxylic acid and a halogenated aromatic system, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and possibly alcohols like methanol or ethanol with some heating or sonication.
Preparing Stock Solutions:
-
Solvent Selection: Start with a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your experimental system.
-
Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied, but monitor for any color changes that might indicate degradation.
Solution Stability: The stability of this compound in solution is not well-documented and will be highly dependent on the solvent, storage temperature, and exposure to light and air.
-
Short-Term Storage (Days to Weeks): Store stock solutions at -20°C or -80°C in tightly sealed vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Long-Term Storage (Months): For long-term storage, aliquoting and storing at -80°C is the most prudent approach.
It is crucial to perform a stability study under your specific experimental conditions if the solution will be stored for an extended period.
Q3: My solution of this compound has turned yellow/brown. What could be the cause?
A change in color often indicates chemical degradation. For a compound like this compound, several factors could contribute to this:
-
Oxidation: The benzoxazole ring system can be susceptible to oxidative degradation, especially when exposed to air and light over time.
-
Hydrolysis: The oxazole ring may be sensitive to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring-opening.
-
Solvent Impurities: Peroxides in aged solvents (like THF or dioxane) or other reactive impurities can degrade the compound.
If you observe a color change, it is recommended to prepare a fresh solution from the solid material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility | Incorrect solvent choice; compound has low solubility at room temperature. | Try a different polar aprotic solvent like DMF or NMP. Gentle heating or sonication may improve solubility. Ensure the solvent is anhydrous. |
| Inconsistent Experimental Results | Degradation of the compound in solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials and store at -80°C. Minimize the time the solution spends at room temperature. |
| Precipitation in Aqueous Buffer | The compound has low aqueous solubility and is precipitating when diluted from the organic stock solution. | Decrease the final concentration of the compound in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the experimental system. |
| Suspected Degradation (e.g., color change) | Exposure to light, air, or reactive impurities in the solvent. Instability in the chosen solvent or at the storage temperature. | Discard the solution and prepare a fresh stock. Store solutions protected from light at -80°C. Use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a clean, dry vial, weigh out the required amount of the solid compound (Molecular Weight: 242.03 g/mol ). For 1 mL of a 10 mM solution, you will need 2.42 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials. Store these aliquots at -80°C, protected from light.
Workflow for Handling and Use
Caption: Recommended workflow from solid storage to experimental use.
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the literature, we can infer potential routes based on its chemical structure. Understanding these can help in designing stable formulations and handling procedures.
Caption: Plausible degradation pathways for the title compound.
Disclaimer: The information provided in this guide is based on general chemical principles and available data for similar compounds. It is the responsibility of the end-user to determine the stability and suitability of this compound for their specific application. We strongly recommend performing small-scale stability tests under your experimental conditions.
References
Technical Support Center: Amide Bond Formation with Hindered Carboxylic Acids
Welcome to the Technical Support Center for amide bond formation, specifically tailored to address the challenges encountered when working with sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing challenging amide bonds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is a cornerstone of organic and medicinal chemistry. While numerous reliable methods exist for straightforward couplings, the presence of significant steric bulk on either the carboxylic acid or the amine coupling partner can dramatically reduce reaction rates and yields. This guide provides a systematic approach to overcoming these hurdles, focusing on rational reagent selection and reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering difficulties with hindered amide couplings.
1. Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing with my hindered carboxylic acid?
Standard carbodiimide-based methods like EDC/HOBt often fail for sterically demanding substrates due to the high activation energy required for the initial formation of the O-acylisourea intermediate and its subsequent reaction with a hindered amine.[1] The bulky groups surrounding the carboxylic acid impede the approach of both the coupling reagent and the amine, leading to slow or non-existent reaction. Forcing conditions with these reagents can lead to side reactions like racemization of chiral centers.[2]
2. How do I choose the right coupling reagent for a hindered system?
The choice of coupling reagent is critical. For hindered systems, more potent activating agents are generally required. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[2]
-
Carbodiimides (e.g., DCC, DIC, EDC): Generally less effective for hindered systems but can sometimes be pushed with additives. DIC is preferred in solid-phase synthesis due to the solubility of its urea byproduct.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): More reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[2] PyAOP is noted for its utility with N-methyl amino acids.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): Among the most efficient coupling reagents, known for rapid reaction times and minimal racemization.[2] HATU is often the reagent of choice for difficult couplings due to the formation of highly reactive OAt esters.[4] COMU is a safer and highly effective alternative to benzotriazole-based reagents.[2]
3. What is the role of the base, and which one should I use?
A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction and to facilitate the coupling process.[2] The most common choices are diisopropylethylamine (DIPEA) and triethylamine (TEA).[2] DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions where the base itself acts as a nucleophile.
4. Can I convert my hindered carboxylic acid to an acid chloride?
Yes, converting the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride can be a highly effective strategy for challenging couplings.[5][6] However, the conditions required for this conversion (e.g., neat thionyl chloride at elevated temperatures) can be harsh and may not be suitable for sensitive substrates.[7] In situ formation of acyl fluorides using reagents like TFFH or BTFFH offers a milder alternative.[5]
5. I'm seeing significant side reactions. What are the common culprits and how can I minimize them?
Common side reactions in hindered couplings often stem from the high activation required.
-
Guanidinium by-products: This can occur when using uronium/aminium reagents like HATU or HBTU, where the amine reacts with the coupling reagent itself.[8] To minimize this, ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.
-
Epimerization: The loss of stereochemical integrity at a chiral center alpha to the carbonyl is a significant concern. Using additives like HOBt or OxymaPure can help suppress racemization.[2] Running the reaction at lower temperatures is also a common strategy.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid. It is crucial to use anhydrous solvents and reagents.[2]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during hindered amide bond formation.
Guide 1: Low or No Product Formation
This is the most common issue when dealing with sterically hindered substrates. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Epimerization of Chiral Centers
For chiral carboxylic acids, particularly α-amino acids, racemization is a critical concern.
Caption: Strategy for minimizing epimerization.
Part 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Examples | Relative Reactivity | Common Side Reactions | Mitigation Strategies |
| Carbodiimides | EDC, DCC, DIC | Low to Moderate | Racemization, DCU/DIU byproduct formation | Add HOBt or OxymaPure; use DIC for easier byproduct removal.[2][3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally low side reactions | Can be used in excess to drive slow reactions to completion. |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very High | Guanidinylation of the amine | Pre-activate the carboxylic acid before adding the amine.[8] |
| Acyl Fluoride Precursors | TFFH, BTFFH | High (via acyl fluoride) | Potential for side reactions with reagent byproducts | Choose reagents that do not release nucleophilic amines (e.g., TFFH over DAST).[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [2]
-
Dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to over 48 hours for very hindered substrates.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Amide Coupling of Hindered Substrates via In Situ Acyl Fluoride Formation [5][8]
This protocol is adapted from procedures shown to be effective where other methods have failed.[5][8]
-
Dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture. For particularly challenging couplings, the reaction may require heating.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
After the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by chromatography.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving Regioselectivity in Substituted Benzoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzoxazole synthesis. As a Senior Application Scientist, I understand that achieving high regioselectivity is a critical and often challenging aspect of synthesizing substituted benzoxazoles, a scaffold of immense importance in medicinal chemistry and materials science.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of regiocontrol in your experiments.
Understanding the Core Challenge: The Origin of Regioisomers
The synthesis of substituted benzoxazoles typically begins with an o-aminophenol and a suitable electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.[1] When an unsymmetrically substituted o-aminophenol is used, the cyclization step can proceed in two different directions, leading to the formation of a mixture of regioisomers. For instance, the reaction of 4-substituted-2-aminophenol can yield both 5- and 6-substituted benzoxazoles. Controlling which isomer is formed preferentially is the essence of regioselective synthesis.
The formation of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[3] Therefore, a robust understanding of the factors governing regioselectivity is paramount.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the o-aminophenol ring plays a crucial role. These substituents can influence the nucleophilicity of the amino and hydroxyl groups, thereby directing the initial acylation or condensation step.[3]
-
Steric Hindrance: Bulky substituents can physically block one reaction site, favoring attack at the less sterically hindered position.[3] This is a powerful tool for directing the regiochemical outcome.
-
Reaction Conditions: The choice of catalyst (acidic, basic, or metal-based), solvent, and temperature can significantly alter the reaction pathway and, consequently, the isomeric ratio of the products.[4]
Troubleshooting Guide: Common Regioselectivity Problems and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
A 1:1 mixture suggests that the electronic and steric factors governing the reaction are not significantly different for the two possible cyclization pathways. To improve selectivity, you need to amplify these differences.
Troubleshooting Steps:
-
Catalyst Modification:
-
Switching Catalyst Type: If you are using a Brønsted acid (e.g., polyphosphoric acid), consider switching to a Lewis acid (e.g., BF₃·Et₂O).[5][6] Lewis acids can coordinate differently with the functional groups of your starting materials, potentially favoring one cyclization pathway over the other.
-
Catalyst Loading: In some cases, simply adjusting the amount of catalyst can influence the product distribution.[4]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the transition states of the competing pathways. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).
-
-
Temperature Optimization:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Problem 2: The major regioisomer I'm obtaining is the undesired one. How can I reverse the selectivity?
Reversing the regioselectivity often requires a more fundamental change in your synthetic strategy.
Troubleshooting Steps:
-
Altering the Electronic Nature of Substituents:
-
If possible, modify the substituents on your starting materials. For example, converting an electron-donating group to an electron-withdrawing group can dramatically alter the nucleophilicity of the adjacent functional groups and reverse the regiochemical outcome.
-
-
Employing Directing Groups:
-
Introduce a temporary directing group that can be removed later. A bulky protecting group on either the amine or the hydroxyl function of the o-aminophenol can effectively block one reaction site.
-
-
Alternative Synthetic Routes:
-
Consider a different synthetic approach altogether. For instance, instead of a direct condensation, a multi-step sequence involving the formation of an intermediate amide followed by a directed cyclization might provide the desired regioisomer.[7]
-
Problem 3: I'm observing significant byproduct formation along with my regioisomers.
Byproduct formation can often be a symptom of harsh reaction conditions or the use of overly reactive reagents.[4]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
If using high temperatures, try to lower them. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature.
-
If using a strong acid or base, consider a milder alternative. For example, methanesulfonic acid can be an effective catalyst for the reaction of o-aminophenols with acyl chlorides.[8]
-
-
Purity of Starting Materials:
-
Inert Atmosphere:
-
If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzoxazoles?
A1: The most prevalent methods involve the condensation of o-aminophenols with carboxylic acids, acyl chlorides, aldehydes, or cyanating agents.[1] The choice of method often depends on the desired substituents and the required reaction conditions.
Q2: How do I choose the right catalyst for my benzoxazole synthesis?
A2: The choice of catalyst is critical and depends on the specific synthetic route. For condensations with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are common.[1] For reactions with aldehydes, Brønsted or Lewis acids are often used.[9] In some modern methods, metal catalysts like copper or palladium are employed for C-H activation or cross-coupling reactions to form the benzoxazole ring.[7][9]
Q3: Can computational chemistry help in predicting the regioselectivity of a reaction?
A3: Yes, computational methods can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the activation energies for the formation of the different regioisomers. This can provide valuable insights and help in rationally designing experiments to favor the desired product.
Q4: Are there any "green" or environmentally friendly methods for benzoxazole synthesis?
A4: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[10] For example, samarium triflate has been used as a reusable acid catalyst in aqueous media.[7]
Experimental Protocols and Data
Protocol 1: Regioselective Synthesis of a 2,5-Disubstituted Benzoxazole using a Lewis Acid Catalyst
This protocol describes the synthesis of a 2,5-disubstituted benzoxazole from a 4-substituted-2-aminophenol, where the Lewis acid catalyst helps to control the regioselectivity.
Materials:
-
4-Methyl-2-aminophenol
-
Benzoic acid
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methyl-2-aminophenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalysts on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Ratio of 5-substituted to 6-substituted Isomer |
| Polyphosphoric Acid (PPA) | None | 180 | 1.2 : 1 |
| BF₃·Et₂O | 1,4-Dioxane | 100 | 5 : 1 |
| Methanesulfonic Acid | Toluene | 110 | 2 : 1 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for benzoxazole synthesis from an o-aminophenol and an aldehyde, highlighting the key intermediates.
Caption: General reaction pathway for benzoxazole synthesis.
Below is a troubleshooting workflow to guide your decision-making process when encountering regioselectivity issues.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, focusing on the identification, management, and prevention of common impurities. The information is presented in a question-and-answer format to directly address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the initial purity concerns?
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-3-bromophenol and a suitable two-carbon electrophile, followed by cyclization. A common approach involves using oxalic acid or its derivatives.
Key concerns regarding purity begin with the starting materials. Impurities in the 2-amino-3-bromophenol or the dicarboxylic acid source can carry through or participate in side reactions, complicating the purification of the final product. It is crucial to assess the purity of starting materials using techniques like melting point analysis, NMR spectroscopy, or chromatography (TLC, GC-MS) before commencing the synthesis.[1]
Q2: I am observing a low yield of my target compound. What are the likely causes and how can I optimize the reaction?
Low yields in benzoxazole synthesis are a frequent issue and can be attributed to several factors:
-
Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is a critical, and often challenging, step.
-
Solution: Employing a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) is a standard method to drive the reaction to completion.[2][3] Microwave-assisted synthesis in the presence of PPA can also significantly reduce reaction times and potentially improve yields.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Solution: A systematic optimization of these conditions is recommended. If using milder catalysts, such as certain Brønsted acidic ionic liquids, be prepared for potentially longer reaction times and higher temperatures (e.g., 130°C) to achieve satisfactory conversion.[2]
-
-
Catalyst Inactivity: If a catalyst is employed, its activity is paramount.
Q3: My crude product shows multiple spots on TLC analysis. What are the potential impurities and how can I identify them?
Multiple spots on a TLC plate are indicative of a mixture of compounds, which could include unreacted starting materials, intermediates, and side-products.
Potential Impurities:
-
Unreacted 2-amino-3-bromophenol: This is a common impurity if the reaction has not gone to completion.
-
Oxalamide Intermediate: Incomplete cyclization can leave the intermediate N-(2-bromo-6-hydroxyphenyl)oxalamic acid in the reaction mixture.
-
Decarboxylated Byproduct: The target molecule may undergo decarboxylation under harsh reaction conditions (e.g., high heat), leading to the formation of 7-bromobenzo[d]oxazole.
-
Polymeric Materials: Polyphosphoric acid, if used in excess or at very high temperatures, can sometimes lead to the formation of intractable polymeric byproducts.
Identification Strategies:
-
Co-spotting on TLC: Spot your crude product alongside the starting materials on the same TLC plate to see if any spots match.
-
Spectroscopic Analysis:
-
¹H NMR: Look for characteristic peaks of the starting materials. The presence of broad phenolic -OH or aromatic amine -NH₂ protons can indicate unreacted 2-amino-3-bromophenol.
-
LC-MS: This is a powerful technique to identify the molecular weights of the components in your mixture, which can help in deducing their structures.
-
Q4: How can I effectively purify my crude this compound?
A multi-step purification strategy is often necessary to achieve high purity.
-
Aqueous Workup: After quenching the reaction (e.g., by pouring the PPA mixture over ice water), the crude product often precipitates.[3][4] This initial solid should be collected by filtration and washed thoroughly with water to remove residual acid.
-
Base Wash: Washing the crude solid with a saturated sodium bicarbonate (NaHCO₃) solution can help remove unreacted acidic starting materials and some byproducts.[3][4]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system must be identified through small-scale solubility tests. Common solvents for recrystallizing similar carboxylic acids include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid to the eluent can sometimes mitigate this issue.
Q5: I am concerned about the potential for regioisomeric impurities. Is this a significant risk in this synthesis?
The formation of regioisomers is less of a concern in this specific synthesis due to the defined structure of the 2-amino-3-bromophenol starting material. The cyclization will occur between the amino group and the adjacent hydroxyl group, leading to the desired benzoxazole ring system. However, if the starting material contains isomeric impurities (e.g., 2-amino-5-bromophenol), then the corresponding isomeric benzoxazole will be formed. Therefore, the purity of the starting aminophenol is critical.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a stirred solution of 2-amino-3-bromophenol (1.0 eq) in a suitable solvent (e.g., a high-boiling point ether), add oxalic acid (1.1 eq).
-
Slowly add polyphosphoric acid (PPA) (10-20 eq by weight) to the mixture.
-
Heat the reaction mixture to 140-150°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 60-70°C and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Molecular Weight | Potential ¹H NMR Signals (indicative) | Removal Method |
| 2-amino-3-bromophenol | 188.01 g/mol | Broad peaks for -OH and -NH₂; distinct aromatic signals | Base wash; Column chromatography |
| N-(2-bromo-6-hydroxyphenyl)oxalamic acid | 276.04 g/mol | Presence of amide N-H and carboxylic acid O-H protons | Thermal cyclization; Column chromatography |
| 7-bromobenzo[d]oxazole | 198.02 g/mol | Absence of carboxylic acid proton; simplified aromatic region | Column chromatography |
Visualizations
Reaction and Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for Ester Hydrolysis of Benzoxazole Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the ester hydrolysis of benzoxazole esters. Here, you will find practical, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to enhance the efficiency and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental questions surrounding the hydrolysis of benzoxazole esters, providing a solid grounding for experimental design.
Q1: What are the primary catalytic methods for hydrolyzing benzoxazole esters?
The hydrolysis of benzoxazole esters is typically achieved through either acid- or base-catalyzed methods.[1] Acid-catalyzed hydrolysis is a reversible process, often requiring an excess of water to drive the reaction to completion.[2] Conversely, base-catalyzed hydrolysis, also known as saponification, is irreversible because the resulting carboxylate anion is deprotonated and thus, stabilized against reformation of the ester.[2] Enzymatic hydrolysis using esterases is also a viable, though more specialized, approach.[3]
Q2: How does pH influence the stability of the benzoxazole ring during hydrolysis?
The benzoxazole ring is generally stable under many hydrolytic conditions.[4] However, its stability is pH-dependent. In acidic solutions, the hydrolysis of the benzoxazole ring itself can be catalyzed, but interestingly, at very high acidities, this reaction can be retarded.[5] Under strongly basic conditions or at elevated temperatures, the benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening.[6][7] Therefore, careful control of pH is crucial to selectively hydrolyze the ester without compromising the integrity of the benzoxazole core.
Q3: What is the effect of substituents on the rate of benzoxazole ester hydrolysis?
Substituents on the benzoxazole ring or the ester's acyl or aryl group can significantly impact the rate of hydrolysis. Electron-withdrawing groups on the benzoyl portion of the ester will generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[8] Conversely, electron-donating groups will decrease the electrophilicity and slow down the reaction. The position of the substituent (ortho, meta, or para) also plays a role in the electronic and steric environment of the reaction center, thereby influencing the hydrolysis rate.[8]
Q4: What solvents are recommended for the hydrolysis of benzoxazole esters?
The choice of solvent is critical for ensuring the solubility of the benzoxazole ester and facilitating the reaction. For base-catalyzed hydrolysis, a mixture of a water-miscible organic solvent and aqueous base is commonly used. Protic solvents like methanol or ethanol can be used, but care must be taken to avoid transesterification. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they are less likely to interfere with the reaction.[9] For acid-catalyzed hydrolysis, aqueous acidic solutions with a co-solvent to aid solubility are typical.
Section 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles
This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of benzoxazole esters.
Issue 1: Low or No Yield of the Hydrolyzed Product
A low yield of the desired carboxylic acid is one of the most frequent challenges. The following decision tree can help diagnose the root cause:
A logical workflow for troubleshooting low yields.
Troubleshooting Steps for Incomplete Reactions:
-
Extend Reaction Time: Some sterically hindered esters or those with electron-donating groups may require longer reaction times for complete conversion.[10]
-
Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions, including degradation of the benzoxazole ring.[11]
-
Increase Reagent Concentration: For base-catalyzed hydrolysis, increasing the concentration of the hydroxide source can drive the reaction forward.[12] Similarly, for acid-catalyzed reactions, a higher concentration of acid may be beneficial, but be aware that excessively high acidity can inhibit the hydrolysis of the benzoxazole ring itself.[5]
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. For instance, some Lewis acids are sensitive to moisture.[10]
Issue 2: Formation of Side Products and Degradation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Cause | Mitigation Strategy |
| Benzoxazole Ring Opening | Harsh reaction conditions (high temperature, strong acid/base).[6][7] | Use milder reaction conditions (lower temperature, weaker acid/base). Reduce reaction time. |
| Transesterification | Use of alcoholic solvents (e.g., methanol, ethanol) in base-catalyzed hydrolysis. | Replace the alcoholic solvent with a non-participating polar aprotic solvent like THF, DMF, or DMSO. |
| Racemization | If the ester has a chiral center adjacent to the carbonyl group, prolonged exposure to basic conditions can cause epimerization. | Use milder basic conditions, lower the reaction temperature, and minimize the reaction time. Consider enzymatic hydrolysis for stereospecificity. |
| Other Unidentified Byproducts | Impurities in starting materials or reagents. Reaction with atmospheric CO₂ under basic conditions. | Use high-purity starting materials and solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure hydrolyzed product can be challenging.
Purification Troubleshooting:
-
Emulsion Formation During Extraction: This is common during the workup of basic hydrolysis reactions. To break emulsions, add a saturated brine solution.
-
Product Precipitation: The carboxylic acid product may precipitate out during the reaction or workup. Ensure the pH of the aqueous phase is appropriately adjusted to either fully protonate (for extraction into an organic solvent) or deprotonate (to keep it in the aqueous phase) the product.
-
Co-elution during Chromatography: If the product is difficult to separate from starting material or byproducts by column chromatography, consider derivatizing the carboxylic acid to a more easily separable compound, or use an alternative purification technique like preparative HPLC or recrystallization. A common recrystallization procedure for benzoxazole derivatives involves dissolving the crude product in a hot solvent like ethyl acetate and then adding a less polar solvent such as heptane to induce crystallization upon cooling.[13]
Section 3: Experimental Protocols
The following are general, adaptable protocols for the acid- and base-catalyzed hydrolysis of benzoxazole esters. It is crucial to optimize these conditions for your specific substrate.
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
This protocol is a starting point for the saponification of a generic benzoxazole ester.
A general workflow for base-catalyzed hydrolysis.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the benzoxazole ester (1.0 eq) in a suitable solvent (e.g., THF or methanol, approximately 5-10 mL per mmol of ester).
-
Addition of Base: Add an aqueous solution of a base, such as 2 M sodium hydroxide or lithium hydroxide (2.0-5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat to a moderate temperature (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. If a water-miscible organic solvent was used, remove it under reduced pressure. c. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic byproducts. d. Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, which should precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
This protocol provides a general framework for acid-catalyzed hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the benzoxazole ester (1.0 eq) with a mixture of a suitable acid (e.g., concentrated HCl or H₂SO₄) and a co-solvent if needed for solubility (e.g., acetic acid, dioxane, or water).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Due to the reversible nature of the reaction, this may require prolonged heating.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water to precipitate the product. c. If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: a. If the product precipitated, collect it by vacuum filtration, wash with cold water, and dry under vacuum. b. If the product was extracted, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as needed by recrystallization or column chromatography.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Bioisosteric Replacement for the Carboxylic Acid Group in Benzoxazoles
Introduction: The Carboxylic Acid Dilemma in Benzoxazole Drug Discovery
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Often, a carboxylic acid group is a key component of the pharmacophore, crucial for establishing interactions with biological targets through hydrogen bonding and ionic interactions.
However, the very properties that make the carboxyl group an effective anchor can also be its downfall.[5][6] Issues such as rapid metabolism (e.g., acyl glucuronidation leading to reactive metabolites), poor membrane permeability due to ionization at physiological pH, and high plasma protein binding frequently plague carboxylic acid-containing drug candidates.[7][8][9] This necessitates a strategic approach to modulate these properties without sacrificing biological activity.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to address these challenges.[10][11] The goal is to substitute the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties, thereby preserving the desired biological interactions while improving the overall pharmacokinetic and toxicological profile.[5][7][9] This guide provides a comparative analysis of common carboxylic acid bioisosteres—specifically tetrazole, acylsulfonamide, and hydroxamic acid—within the context of the benzoxazole framework, offering experimental insights and protocols for their application.
Logical Framework for Bioisostere Selection
The decision to replace a carboxylic acid and the choice of a suitable bioisostere is a multi-parameter optimization problem. The following workflow illustrates a rational approach to this process, balancing physicochemical properties with biological outcomes.
Caption: A rational workflow for selecting and evaluating carboxylic acid bioisosteres.
Comparative Analysis of Key Bioisosteres for Benzoxazoles
The success of a bioisosteric replacement is highly context-dependent.[5][10] A surrogate that works well in one molecular scaffold may not be suitable for another. Here, we compare three of the most widely used bioisosteres.
The 1H-Tetrazole: The Classic Mimic
The 5-substituted-1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid.[10] Its N-H proton has a pKa in the range of 4.5-4.9, closely mimicking the acidity of many carboxylic acids.[10] The delocalized negative charge of the resulting tetrazolate anion is spatially similar to that of a carboxylate, allowing it to engage in similar electrostatic and hydrogen bonding interactions.
-
Advantages:
-
Similar Acidity: The comparable pKa ensures a similar ionization state at physiological pH.[10][12]
-
Metabolic Stability: Tetrazoles are generally resistant to the metabolic pathways that degrade carboxylic acids.[13][14] While they can undergo N-glucuronidation, these adducts are typically more stable and less reactive than O-acyl glucuronides.[7]
-
Increased Lipophilicity: Tetrazoles can increase the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can be beneficial for target engagement.[13][15]
-
-
Disadvantages:
-
Permeability Paradox: Despite potentially increasing lipophilicity (logP), tetrazoles do not always improve membrane permeability.[10][11] The high desolvation energy required to shed water molecules can counteract permeability gains.[10]
-
Synthetic Hazards: The most common synthesis involves the [2+3] cycloaddition of a nitrile with an azide source (e.g., sodium azide). This often requires harsh conditions and the use of potentially explosive reagents, necessitating careful handling and specialized equipment.
-
The N-Acylsulfonamide: The Tunable Alternative
N-acylsulfonamides (R-CO-NH-SO₂-R') offer a more tunable acidic profile. Their pKa values can be modulated by the nature of the substituents on the acyl and sulfonyl groups, but typically range from 3.5 to 4.5, making them slightly more acidic than many carboxylic acids.[16][17]
-
Advantages:
-
Tunable Acidity: The pKa can be fine-tuned through synthetic modification, allowing for precise control over the ionization state.[18]
-
Improved Physicochemical Properties: This group can enhance metabolic stability and membrane permeability compared to carboxylic acids.[10]
-
Diverse Interaction Modes: The additional carbonyl group and the sulfonyl oxygens provide multiple hydrogen bond acceptors, potentially leading to novel interactions within the target's binding site.[16]
-
-
Disadvantages:
-
Increased Structural Bulk: The acylsulfonamide group is larger than a carboxylic acid, which could lead to steric clashes in a constrained binding pocket.
-
Potential for Off-Target Effects: Sulfonamide-containing compounds are associated with certain off-target effects and hypersensitivity reactions, which must be evaluated.
-
The Hydroxamic Acid: The Chelator and Mimic
While often employed for their metal-chelating properties, hydroxamic acids (R-CO-NH-OH) also serve as effective carboxylic acid bioisosteres.[7][19] They are considerably weaker acids, with pKa values typically in the range of 8-9.[7]
-
Advantages:
-
Reduced Acidity: The higher pKa means the group is largely unionized at physiological pH. This can significantly improve membrane permeability and reduce clearance via anionic transporters.
-
Higher Fraction Unbound: Less acidic isosteres like hydroxamic acids often exhibit higher unbound fractions in plasma compared to their more acidic counterparts.[11][20]
-
-
Disadvantages:
-
Metabolic Liability: Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid and can also be metabolized via sulfation and glucuronidation, which may lead to reactive metabolites.[7]
-
Altered Binding Mode: The lower acidity means it cannot form the same strong ionic interactions as a carboxylate. Its utility depends on whether the primary interaction is hydrogen bonding rather than salt-bridge formation.
-
Metal Chelation: The inherent metal-chelating ability can be a liability, potentially leading to off-target effects by sequestering essential metal ions.
-
Data Summary: Physicochemical Properties at a Glance
The choice of a bioisostere requires a careful review of its impact on key physicochemical parameters. The following table provides a comparative summary based on a hypothetical 2-phenylbenzoxazole-5-substituted scaffold.
| Functional Group | Structure | Typical pKa Range | Typical logD₇.₄ | Key Considerations |
| Carboxylic Acid | -COOH | 4.0 - 4.5 | Low | Baseline; potential metabolic liability and low permeability.[5] |
| 1H-Tetrazole | -CN₄H | 4.5 - 5.0 | Moderate | Similar acidity to COOH; metabolically stable but permeability gains are not guaranteed.[10][13] |
| N-Acylsulfonamide | -CONHSO₂CH₃ | 3.5 - 4.5 | Moderate-High | Acidity is tunable; can improve permeability but adds bulk.[16][21] |
| Hydroxamic Acid | -CONHOH | 8.0 - 9.0 | High | Largely unionized at pH 7.4, improving permeability; metabolically labile, potential for metal chelation.[7][20] |
Experimental Protocols: Synthesis of Benzoxazole Bioisosteres
The following protocols outline the synthesis of a common benzoxazole intermediate and its subsequent conversion to the target bioisosteres. These are representative methods and may require optimization for specific substrates.
Synthetic Scheme Overview
References
- 1. ijpbs.com [ijpbs.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Benzoxazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzoxazole motif is a cornerstone of privileged structures. Its versatile synthesis, often relying on palladium-catalyzed cross-coupling reactions, necessitates a nuanced understanding of precursor reactivity. This guide offers an in-depth, objective comparison of the reactivity of bromo- and iodo-benzoxazole derivatives in key C-C and C-N bond-forming reactions, providing experimental data and mechanistic insights to inform your synthetic strategy.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of iodo-benzoxazoles over their bromo- counterparts is a direct consequence of the inherent differences in their carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDE), with the C-I bond requiring less energy to break.[1]
| Bond | Average Bond Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Data compiled from various sources.[1] |
This fundamental difference in bond strength directly impacts the initial and often rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[2][3] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond, leading to faster reaction kinetics and often allowing for milder reaction conditions.[2][3][4]
Figure 1: Generalized mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions. The weaker C-I bond in iodo-benzoxazoles leads to a lower activation energy for this rate-determining step.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct side-by-side comparative studies on identical benzoxazole substrates are limited in the literature, the established principles of aryl halide reactivity provide a strong predictive framework. This is further supported by data from analogous heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and a boronic acid or ester. Due to the generally higher reactivity of iodoarenes, iodo-benzoxazoles are expected to undergo Suzuki coupling under milder conditions and with lower catalyst loadings compared to their bromo- counterparts.[5][6]
Illustrative Comparison (Predicted for Benzoxazole Derivatives)
| Feature | Iodo-Benzoxazole Derivative | Bromo-Benzoxazole Derivative |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Potentially Lower | Typically Higher |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9][10] The reactivity trend of I > Br > Cl is well-established for this transformation.[9] The initial reports of the Heck reaction by Mizoroki and Heck utilized iodobenzene, highlighting the utility of aryl iodides from the outset.[9]
For benzoxazole derivatives, it is expected that iodo-substituted substrates will react more efficiently, requiring lower temperatures and catalyst loadings than bromo-substituted ones. This is particularly advantageous when dealing with thermally sensitive substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.[11][12] The reactivity of the aryl halide is a critical parameter, and the use of more reactive aryl iodides can often circumvent the need for highly specialized and expensive ligands that are sometimes required for less reactive aryl bromides and chlorides.[1]
A study on the amination of non-activated benzoxazoles provides valuable comparative data. 2-Bromobenzoxazole was successfully coupled with various amines in good to excellent yields, though requiring temperatures of 100 °C. For instance, the reaction with morpholine provided an 85% yield. It is highly probable that 2-iodobenzoxazole would undergo the same transformation under milder conditions, potentially at lower temperatures or with shorter reaction times, which is a significant consideration for process optimization and energy efficiency in industrial applications.
Experimental Data for Buchwald-Hartwig Amination of 2-Halobenzoxazoles
| Aryl Halide | Amine | Catalyst System | Temperature | Yield |
| 2-Bromobenzoxazole | Morpholine | 1 mol% Pd₂(dba)₃, 4 mol% Ligand 2, NaOt-Bu | 100 °C | 85% |
| 2-Bromobenzoxazole | Aniline | 1 mol% Pd₂(dba)₃, 4 mol% Ligand 2, NaOt-Bu | 100 °C | 93% |
*Ligand 2 refers to 2-di-tert-butylphosphino-2'-methylbiphenyl.
Experimental Protocols
The following are representative, generalized protocols for key cross-coupling reactions, adaptable for both bromo- and iodo-benzoxazole substrates. It is anticipated that reactions with iodo-benzoxazoles will proceed more efficiently under these conditions.
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling of halo-benzoxazoles.
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the halo-benzoxazole derivative (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1) or toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Figure 3: A generalized workflow for the Buchwald-Hartwig amination of halo-benzoxazoles.
Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the halo-benzoxazole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) to an oven-dried Schlenk flask.
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until completion.
-
Workup and Purification: Follow the general workup and purification procedure outlined for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between a bromo- or iodo-benzoxazole derivative as a synthetic precursor is a critical decision with significant implications for reaction efficiency, cost, and overall synthetic strategy.
-
Iodo-benzoxazoles are the substrates of choice when higher reactivity is desired. Their use can lead to faster reactions, higher yields, and milder reaction conditions, which is particularly beneficial for complex, multi-step syntheses or when dealing with sensitive functional groups. The potential for lower catalyst loading also offers economic and environmental advantages.
-
Bromo-benzoxazoles , while less reactive, are often more readily available and less expensive. They are suitable substrates for many cross-coupling reactions, although they may require more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized catalyst systems) to achieve comparable yields to their iodo- counterparts.
For researchers and drug development professionals, utilizing iodo-benzoxazole derivatives can provide a more efficient and versatile pathway for the synthesis of complex benzoxazole-containing molecules. However, the decision should be balanced against factors such as the cost and availability of the starting material and the specific demands of the synthetic route. Direct experimental validation is always recommended to confirm these reactivity trends for specific applications.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Validation of 7-Bromobenzo[d]oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any novel chemical entity, particularly those intended for pharmaceutical development, unequivocal structural confirmation is a critical prerequisite.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous characterization to ensure the identity, purity, and quality of a drug substance.[4][5] This guide outlines a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and analytical techniques to provide a comprehensive and validated structural dossier. The synergistic use of these methods is essential to construct an irrefutable body of evidence for the molecular structure.
The Analytical Workflow: A Synergistic Approach
The structural elucidation of a novel compound like this compound is not reliant on a single technique but rather a constellation of methods. Each provides a unique piece of the structural puzzle, and their collective data builds a robust and defensible characterization package.
Caption: A typical analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group.[6]
¹H NMR Spectroscopy
This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | -COOH |
| ~8.0 | Doublet | 1H | Aromatic H |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~7.6 | Triplet | 1H | Aromatic H |
Causality Behind Experimental Choices: The broad singlet for the carboxylic acid proton is characteristic and its exchange with D₂O can confirm its identity. The splitting patterns (doublets and triplet) of the aromatic protons are crucial for determining the substitution pattern on the benzene ring.[7]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | -COOH |
| ~155 | C=N (oxazole) |
| ~150 | C-O (oxazole) |
| ~142 | Aromatic C |
| ~130 | Aromatic C |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~120 | Aromatic C-Br |
| ~115 | Aromatic C |
Trustworthiness: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts are indicative of the electronic environment of each carbon.[8]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides a precise determination of the molecular weight and can help confirm the elemental composition of a molecule.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[10]
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[10]
Expected HRMS (ESI) Data:
| Ion | Calculated m/z |
| [C₈H₄BrNO₃ + H]⁺ | 241.9447 |
| [C₈H₄BrNO₃ - H]⁻ | 239.9291 |
Trustworthiness: The measured mass should be within a very narrow tolerance (typically <5 ppm) of the calculated mass for the proposed molecular formula.[11] The isotopic pattern, particularly the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio), will result in a characteristic M and M+2 pattern, providing strong evidence for the presence of a bromine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]
Expertise & Experience: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. For carboxylic acids, the appearance of both the C=O and O-H stretching vibrations is key.
Expected FTIR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (oxazole) |
| ~1250 | Strong | C-O stretch (oxazole) |
| ~750 | Strong | C-Br stretch |
Causality Behind Experimental Choices: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid molecules. The position of the C=O stretch can be influenced by conjugation with the aromatic system.[13] The C=N and C-O stretches are characteristic of the oxazole ring.[14][15]
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and in this case, bromine) in a compound.[16][17] This technique is a fundamental method for confirming the empirical formula.[18]
Trustworthiness: The experimentally determined percentages of each element should agree with the calculated values for the proposed molecular formula within a narrow margin of error, typically ±0.4%.[11]
Calculated Elemental Composition for C₈H₄BrNO₃:
| Element | Percentage |
| Carbon (C) | 39.86% |
| Hydrogen (H) | 1.67% |
| Bromine (Br) | 33.14% |
| Nitrogen (N) | 5.81% |
| Oxygen (O) | 19.91% |
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[19][20] While obtaining suitable crystals can be challenging, the resulting data is considered the "gold standard" for structural proof.[21][22]
Expertise & Experience: Growing single crystals of sufficient quality is often the most difficult step.[23] Techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.
Data Presentation: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles. This provides irrefutable evidence for the connectivity and stereochemistry of the compound.
Comparison of Analytical Methods
| Method | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environment of H and C atoms | High resolution, detailed structural information | Requires soluble sample, can be complex to interpret |
| Mass Spectrometry (HRMS) | Molecular weight, elemental formula | High sensitivity and accuracy | Provides limited structural information on its own |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, good for functional group identification | Does not provide information on the overall molecular structure |
| Elemental Analysis | Percentage composition of elements | Confirms empirical formula | Requires pure sample, provides no structural information |
| X-ray Crystallography | Definitive 3D structure | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.[10]
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration mix to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match the expected formula of C₈H₄BrNO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational framework of the molecule's connectivity, high-resolution mass spectrometry and elemental analysis are crucial for confirming the molecular formula and elemental composition. FTIR spectroscopy offers a rapid means of identifying key functional groups. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate arbiter. By synergistically employing these methods, researchers and drug development professionals can build a comprehensive and robust data package that meets the stringent requirements for scientific integrity and regulatory submission.
References
- 1. researchgate.net [researchgate.net]
- 2. seed.nih.gov [seed.nih.gov]
- 3. thefdagroup.com [thefdagroup.com]
- 4. fda.gov [fda.gov]
- 5. FDA Releases Draft Guidance on Evaluation of Therapeutic Equivalence of Approved Biologic and Small Molecule Drugs | McDonnell Boehnen Hulbert & Berghoff LLP - JDSupra [jdsupra.com]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. jocpr.com [jocpr.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. azom.com [azom.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 19. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 23. How To [chem.rochester.edu]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Benzoxazole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted benzoxazole-2-carboxylic acids, offering a comparative overview of their performance supported by experimental data. We will delve into the synthetic strategies, the influence of various substituents at the 7-position on biological outcomes, and detailed experimental protocols for their evaluation.
The Benzoxazole Core: A Versatile Pharmacophore
The benzoxazole nucleus, an aromatic organic compound with the chemical formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[4] Its relative stability and the presence of reactive sites make it an attractive starting point for the synthesis of diverse bioactive molecules.[4] The ability of the nitrogen and oxygen atoms to participate in hydrogen bonding and other non-covalent interactions contributes to its ability to bind to various biological targets. This versatility has led to the development of numerous benzoxazole-containing drugs and clinical candidates.
The Strategic Importance of the 7-Position
While substitutions at the 2- and 5-positions of the benzoxazole ring have been extensively studied, the 7-position offers a unique vector for structural modification that can significantly impact a molecule's interaction with its biological target.[5] Substituents at this position can influence the electronic distribution of the entire ring system, modulate lipophilicity, and introduce specific steric interactions, thereby altering the compound's potency and selectivity.
A notable study on 2-amino-aryl-7-aryl-benzoxazole derivatives as anticancer agents highlights the critical role of the 7-substituent. In this research, a series of compounds were synthesized and evaluated for their cytotoxic effects against human A549 lung cancer cells. The results demonstrated that the nature of the aryl group at the 7-position had a profound impact on the anticancer activity.[6]
Synthesis of 7-Substituted Benzoxazole-2-Carboxylic Acids
The primary synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7] For the synthesis of the title compounds, a 3-substituted-2-aminophenol is the key starting material.
General Synthetic Pathway:
The synthesis typically proceeds via the following steps:
-
Preparation of the Substituted 2-Aminophenol: The synthesis begins with a commercially available or synthesized 2-nitrophenol bearing the desired substituent at the 6-position (which will become the 7-position in the final benzoxazole). The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation or using a reducing agent like tin(II) chloride.
-
Condensation and Cyclization: The resulting 3-substituted-2-aminophenol is then condensed with a suitable two-carbon synthon that will form the 2-carboxylic acid functionality. A common approach is to use oxalic acid or its derivatives. The reaction is typically carried out under acidic conditions and often with heating to facilitate the intramolecular cyclization and dehydration to form the benzoxazole ring.[8]
Experimental Protocol: One-Pot Synthesis from Carboxylic Acids
A convenient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols can be achieved using methanesulfonic acid as a catalyst.[9][10] This method avoids the isolation of the intermediate acid chloride.
Step-by-Step Methodology:
-
To the desired carboxylic acid (2.5 mmol) in a round-bottom flask, add thionyl chloride (3.0 mmol) and heat the mixture at 80°C for 1 hour.
-
Distill off the excess thionyl chloride under reduced pressure.
-
To the resulting crude acid chloride, add the 3-substituted-2-aminophenol (2.5 mmol) and methanesulfonic acid (7.7 mmol) in a suitable solvent like dioxane.
-
Heat the reaction mixture at 100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and purify the product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Analysis: The Impact of 7-Position Substituents
The electronic and steric properties of the substituent at the 7-position play a pivotal role in determining the biological activity of benzoxazole-2-carboxylic acids.
Electron-Withdrawing Groups (e.g., Halogens)
The introduction of an electron-withdrawing group, such as a halogen, at the 7-position can significantly enhance the biological activity. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives, which included a 7-bromo substituted analog, demonstrated a marked increase in toxicity towards a human dermal fibroblast (HDF) cell line.[11] This suggests that the electron-withdrawing nature of the bromine atom at this position potentiates the cytotoxic effect. This could be attributed to altered electronic properties of the benzoxazole ring system, potentially enhancing its interaction with the biological target.
Electron-Donating Groups (e.g., Alkoxy, Alkyl)
Conversely, the presence of electron-donating groups at the 7-position can also modulate biological activity, though the effects can be more varied. An alkoxy or alkyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, the steric bulk of these groups can also influence the binding affinity to the target protein. A systematic study comparing a series of 7-alkoxy and 7-alkyl benzoxazole-2-carboxylic acids would be invaluable in elucidating these relationships.
Aryl Substituents
The introduction of an aryl group at the 7-position introduces a significant steric and electronic perturbation. In the aforementioned study on 2-amino-aryl-7-aryl-benzoxazoles, the nature of the 7-aryl substituent was a key determinant of anticancer activity.[6] For example, compound 12l in that study, which possessed a specific 7-aryl moiety, exhibited an EC₅₀ of 0.4 μM against A549 cells, a potency comparable to the anticancer drug doxorubicin.[6] This highlights the potential for significant potency gains through the exploration of various aryl substituents at this position.
Comparative Performance: A Data-Driven Overview
| Compound ID/Class | 7-Substituent | 2-Substituent | Biological Target/Assay | Potency (IC₅₀/EC₅₀) | Reference |
| 7-Aryl-2-aminoaryl-benzoxazole (12l) | Aryl | Amino-aryl | A549 Lung Cancer Cells | 0.4 µM | [6] |
| 7-Bromo-3-(2-benzoxazol-5-yl)alanine analog | Bromo | (Varies) | HDF Cell Line Toxicity | Significantly Increased | [11] |
| 5-Chloro-benzoxazole derivative (14l) | - (5-Chloro) | 2,5-Dichlorophenyl | MCF-7 Breast Cancer Cells | 6.87 µM | [4][12] |
| 5-Chloro-benzoxazole derivative (14b) | - (5-Chloro) | 2-Methoxyphenyl | HepG2 Liver Cancer Cells | 4.61 µM | [4][12] |
Note: The data for the 5-chloro derivatives is included to provide context on the effects of halogen substitution on the benzoxazole ring, which may have some parallels to 7-substitution.
Experimental Protocols for Biological Evaluation
The evaluation of the biological activity of 7-substituted benzoxazole-2-carboxylic acids typically involves a series of in vitro assays to determine their potency against a specific target or cell line.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
If the compounds are designed to target a specific enzyme, a direct enzyme inhibition assay is performed.
General Workflow:
Conclusion and Future Directions
The exploration of 7-substituted benzoxazole-2-carboxylic acids represents a promising avenue for the discovery of novel therapeutic agents. The available data, although not exhaustive for this specific scaffold, strongly suggests that the nature of the substituent at the 7-position is a critical determinant of biological activity. Electron-withdrawing groups and bulky aryl moieties have been shown to impart potent anticancer effects in related benzoxazole series.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 7-substituted benzoxazole-2-carboxylic acids. This would involve varying the electronic and steric properties of the 7-substituent and assessing the impact on a range of biological targets. Such studies will provide a more comprehensive understanding of the SAR for this promising class of compounds and pave the way for the development of next-generation therapeutics.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 11. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzoxazoles: From Classical Condensations to Modern Catalytic Strategies
For researchers, scientists, and drug development professionals, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient and reproducible synthesis of this privileged pharmacophore is therefore of paramount importance in the discovery of novel therapeutics. This guide provides an objective, in-depth comparison of the most prevalent synthetic routes to substituted benzoxazoles, supported by experimental data and field-proven insights to aid in methodological selection and application.
The Cornerstone of Benzoxazole Synthesis: Condensation of o-Aminophenols
The most classical and widely utilized approach to the benzoxazole core involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[3] The choice of this electrophilic partner—typically a carboxylic acid, acyl chloride, or aldehyde—significantly influences the reaction conditions, yield, and substrate scope.
Condensation with Carboxylic Acids
The direct condensation of o-aminophenols with carboxylic acids is a robust and straightforward method for preparing 2-substituted benzoxazoles.[3] This reaction is typically performed at high temperatures to drive the dehydration and cyclization steps.
Causality of Experimental Choices: The use of a strong acid catalyst, most commonly polyphosphoric acid (PPA), is crucial.[1][3] PPA serves a dual role: as a Brønsted acid to activate the carboxylic acid carbonyl group towards nucleophilic attack by the amino group of the o-aminophenol, and as a powerful dehydrating agent to drive the final cyclization to the benzoxazole ring. The high temperatures (150-180 °C) are necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization-dehydration cascade.[1]
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [1][3]
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (40 g) to the flask.
-
Reaction: Heat the reaction mixture to 150-180 °C and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Workflow for PPA-Mediated Benzoxazole Synthesis
Caption: Workflow for the synthesis of 2-substituted benzoxazoles via PPA-mediated condensation.
Condensation with Aldehydes
The reaction of o-aminophenols with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles.[3] This method proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[3]
Causality of Experimental Choices: The key to this transformation is the selection of an appropriate oxidizing agent to facilitate the cyclization of the Schiff base. A variety of oxidants can be employed, including manganese(III) acetate, DDQ, or even molecular oxygen in the presence of a catalyst.[3] The choice of oxidant will depend on the substrate and desired reaction conditions. More recently, greener approaches have utilized heterogeneous catalysts and milder oxidants.[4]
Reaction with Acyl Chlorides
Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions.[3] The initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate is typically rapid and can often be performed at or below room temperature.[3] The subsequent intramolecular cyclization can then be induced by heating or by the addition of a dehydrating agent. This method is particularly advantageous for substrates that are sensitive to the high temperatures required for the PPA-mediated carboxylic acid route.
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for benzoxazole synthesis. These modern catalytic approaches often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.
Transition Metal-Catalyzed Syntheses
A wide range of transition metals, including copper, palladium, iron, and ruthenium, have been successfully employed to catalyze the synthesis of benzoxazoles.[5][6]
-
Copper-Catalyzed Ullmann-Type Coupling: This method involves the intramolecular C-O bond formation from an o-haloanilide precursor.[7][8] This approach is particularly useful for the synthesis of benzoxazoles with substitution patterns that are not readily accessible through the condensation of o-aminophenols.
-
Palladium-Catalyzed Reactions: Palladium catalysts have been utilized for the reaction of o-aminophenols with isocyanides to afford 2-aminobenzoxazoles.[5]
-
Iron and Ruthenium-Catalyzed Dehydrogenative Coupling: These methods enable the synthesis of benzoxazoles from o-aminophenols and primary alcohols via an acceptorless dehydrogenative coupling (ADC) reaction.[5]
Green Chemistry Approaches
The principles of green chemistry have spurred the development of more sustainable synthetic routes to benzoxazoles. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.[9][10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of benzoxazole formation, often leading to shorter reaction times and improved yields.[11][12] Solvent-free microwave-assisted synthesis is a particularly attractive green alternative.[12]
-
Ultrasonic-Assisted Synthesis: Sonication provides an energy-efficient method to promote the condensation reaction, often under mild conditions and with high yields.[4][10]
-
Catalysis in Green Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a key aspect of green benzoxazole synthesis.[9]
-
Reusable Catalysts: The use of heterogeneous and magnetically separable nanocatalysts allows for easy recovery and reuse of the catalyst, reducing waste and cost.[4][13][14]
Experimental Protocol: Green Synthesis of 2-Phenylbenzoxazole using a Magnetically Separable Catalyst under Sonication [4][9]
-
Reactant and Catalyst Charging: In a suitable vessel, combine o-aminophenol (1 mmol), benzaldehyde (1 mmol), and a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) catalyst.
-
Reaction: Place the vessel in an ultrasonic bath (e.g., 37 kHz) and sonicate at 70 °C for 30 minutes.
-
Work-up and Catalyst Recovery: Add ethyl acetate (10 mL) to dissolve the product. Use an external magnet to separate the LAIL@MNP catalyst.
-
Product Isolation: Decant the ethyl acetate solution, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol/water.
-
Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried, and reused.
Mechanism of Aldehyde Condensation and Oxidative Cyclization
Caption: General mechanism for benzoxazole synthesis from o-aminophenol and an aldehyde.
Continuous Flow Synthesis: A Scalable and Efficient Frontier
Continuous flow technology has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency.[15][16] The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor.[15][16] This approach allows for precise control over reaction parameters such as temperature and residence time, enabling the use of unstable intermediates and improving reaction outcomes.[15] A multi-step flow process involving base-mediated deprotonation, ortho-lithiation, intramolecular cyclization, and an in-line electrophilic quench has been reported to produce substituted benzoxazoles in high yield and quality.[15][16]
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to a target benzoxazole derivative depends on several factors, including the desired substitution pattern, substrate availability, required scale, and available laboratory equipment. The following table provides a comparative summary of the key performance indicators for the discussed synthetic methodologies.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Condensation with Carboxylic Acid [1] | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 | 85-95 | Readily available starting materials, straightforward procedure. | Harsh reaction conditions, difficult work-up, limited functional group tolerance. |
| Condensation with Aldehyde (Green Method) [1][4] | o-Aminophenol, Benzaldehyde | LAIL@MNP | None | 70 | 0.5 | ~90 | Mild conditions, short reaction time, reusable catalyst, environmentally friendly. | Requires a specific catalyst, oxidant may be needed for some substrates. |
| Reaction with Acyl Chloride [3] | o-Aminophenol, Benzoyl Chloride | Pyridine (or other base) | Dichloromethane | Room Temp | 1-2 | 80-95 | Milder conditions than PPA method, suitable for sensitive substrates. | Acyl chlorides can be moisture-sensitive, may require inert atmosphere. |
| Microwave-Assisted Synthesis [11] | o-Aminophenol, Benzaldehyde | Deep Eutectic Solvent (DES) | DES | - | 10-15 min | 92-96 | Extremely rapid, often solvent-free, high yields. | Requires specialized microwave reactor. |
| Continuous Flow Synthesis [15][16] | 3-Halo-N-acyl anilines | n-BuLi/s-BuLi | THF | -78 to 0 | < 1 min | High | Highly scalable, excellent control over reaction conditions, safe handling of unstable intermediates. | Requires specialized flow chemistry equipment. |
Conclusion
The synthesis of substituted benzoxazoles is a mature field with a rich history of methodological development. While classical condensation reactions remain valuable for their simplicity and the use of readily available starting materials, modern catalytic and continuous flow approaches offer significant advantages in terms of efficiency, sustainability, and scalability. The choice of synthetic strategy should be guided by a careful consideration of the specific target molecule and the desired process parameters. As the demand for novel benzoxazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient and sustainable synthetic methods will remain an active area of research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ckthakurcollege.net [ckthakurcollege.net]
- 14. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A multistep flow process for the synthesis of highly functionalized benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 7-Bromobenzo[d]oxazole-2-carboxylic acid
Introduction: The Imperative for Purity in Advanced Synthesis
7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block crucial in the synthesis of novel pharmaceutical agents and complex organic molecules. Its molecular structure offers a unique scaffold for developing compounds with potential biological activities. In drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of subsequent research. Even trace impurities can lead to unwanted side reactions, alter biological activity, or introduce toxicity.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it an ideal tool for separating the main compound from structurally similar impurities, starting materials, and degradation products.[2] This guide provides an in-depth, experience-driven protocol for the development and validation of a robust HPLC method for this compound, comparing its utility against other analytical techniques.
Understanding the Analyte: A Foundation for Method Development
Before designing any analytical method, a thorough understanding of the analyte's physicochemical properties is essential.
-
Structure: this compound
-
Molecular Formula: C₈H₄BrNO₃[3]
-
Molecular Weight: 242.03 g/mol [3]
-
Key Features:
-
Aromatic System: The benzoxazole core is aromatic and contains a chromophore, making it suitable for UV detection.
-
Carboxylic Acid Group: The acidic proton (pKa is likely in the 3-5 range, typical for aromatic carboxylic acids) makes the molecule's ionization state highly dependent on pH. This is the primary handle for manipulating retention in reversed-phase HPLC.
-
Polarity: The presence of the carboxylic acid, oxygen, and nitrogen atoms imparts significant polarity. However, the brominated benzene ring provides hydrophobicity. This dual nature makes it a perfect candidate for reversed-phase chromatography.
-
Potential impurities may arise from the synthesis process, which often involves the cyclization of a corresponding aminophenol with a carboxylic acid derivative.[4] Therefore, likely impurities could include unreacted starting materials, intermediates, or by-products from side reactions.
HPLC Method Development: A Scientifically-Driven Approach
The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities. A reversed-phase (RP-HPLC) approach is the logical starting point.
Column Selection: The Heart of the Separation
A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is the recommended choice. The nonpolar stationary phase will interact with the hydrophobic benzoxazole ring system. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm offers a good balance between resolution, backpressure, and analysis time.
-
Causality: The C18 phase provides the necessary hydrophobic interactions to retain the analyte. End-capped columns are preferred to minimize peak tailing caused by interactions between the acidic silanol groups on the silica support and the polar functionalities of the analyte.
Mobile Phase Selection: Controlling Retention and Peak Shape
The mobile phase composition is the most powerful tool for optimizing the separation of aromatic carboxylic acids.[5]
-
Organic Modifier: Acetonitrile is an excellent choice due to its low viscosity and UV transparency. Methanol is a viable alternative.
-
Aqueous Phase & pH Control: The ionization of the carboxylic acid group must be suppressed to ensure good retention and sharp, symmetrical peaks. Operating at a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) will keep the analyte in its neutral, more retentive form. A phosphate or formate buffer is suitable.
-
Rationale: At a low pH, the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted to the left. The neutral R-COOH form has a much stronger hydrophobic interaction with the C18 stationary phase, leading to longer retention and better peak shape. An unbuffered mobile phase would result in broad, tailing peaks as the analyte would exist in both protonated and deprotonated forms.
-
Detection Wavelength (λmax): Maximizing Sensitivity
To determine the optimal UV detection wavelength, a UV scan of this compound in the mobile phase should be performed. Based on the benzoxazole structure, a strong absorbance is expected in the 230-280 nm range. Selecting the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for both the main compound and any impurities with a similar chromophore.
Elution Mode: Isocratic vs. Gradient
A gradient elution is recommended for purity analysis. It involves changing the mobile phase composition (increasing the percentage of organic modifier) during the run.
-
Justification: Purity analysis requires detecting both early-eluting polar impurities and late-eluting nonpolar impurities. An isocratic method strong enough to elute nonpolar compounds quickly might fail to resolve polar impurities from the solvent front. Conversely, a weak isocratic method that resolves polar impurities may lead to excessively long run times and broad peaks for nonpolar compounds. A gradient elution solves this by providing high resolution for all components within a reasonable timeframe.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST).
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (18.2 MΩ·cm)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
Solutions Preparation
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
HPLC System Configuration
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (e.g., 254 nm, to be determined experimentally) |
| Injection Volume | 10 µL |
Visual Workflow: HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
System Suitability Testing (SST): The Self-Validating Checkpoint
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for data trustworthiness.[6] Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| RSD of Retention Time | RSD ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery. |
Only when all SST criteria are met should sample analysis proceed.
Method Validation: Proving Fitness for Purpose (ICH Q2(R1))
A method is only useful if it is proven to be reliable. Validation is performed according to International Conference on Harmonization (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] This can be demonstrated by spiking the sample with known related substances or by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and proving the method can separate these from the main peak.
Linearity and Range
This establishes a proportional relationship between concentration and detector response.
-
Procedure: Prepare a series of at least five standard solutions at different concentrations (e.g., from 50% to 150% of the nominal concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,249,800 |
| 150 | 1,503,100 |
| Correlation Coefficient (r²) | 0.9999 |
Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).[7]
-
Procedure: Spike a sample of known purity at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% (n=3) | 8.05 | 7.99 | 99.25 |
| 100% (n=3) | 10.02 | 10.05 | 100.30 |
| 120% (n=3) | 12.08 | 12.21 | 101.08 |
| Mean Recovery | 100.21 |
Precision
Precision is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay).[6]
-
Repeatability: Six replicate injections of the sample solution are made on the same day by the same analyst.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both studies should be ≤ 2.0%.
| Precision Study | Replicate 1 (% Purity) | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
| Repeatability | 99.85 | 99.81 | 99.89 | 99.79 | 99.83 | 99.86 | 99.84 | 0.04 |
| Intermediate | 99.78 | 99.82 | 99.75 | 99.85 | 99.80 | 99.77 | 99.79 | 0.04 |
Visual Logic: Interdependence of Validation Parameters
Caption: Logical flow showing how fundamental validation parameters build a trustworthy analytical method.
Comparison with Alternative Purity Analysis Techniques
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages for this specific application.
| Technique | Principle | Pros for this compound | Cons for this compound |
| HPLC-UV (This Guide) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomeric impurities; Excellent quantitation; Stability-indicating. | Requires method development; Higher instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | High sensitivity and structural confirmation via MS. | Requires derivatization to make the carboxylic acid volatile; Thermal instability of the analyte is a risk. |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation; Can quantify against a known internal standard (qNMR). | Low sensitivity for minor impurities (<1%); Complex spectra can make impurity identification difficult. |
| Acid-Base Titration | Neutralization of the carboxylic acid with a standardized base. | Simple, inexpensive, and provides a measure of total acidity (assay). | Non-specific; Cannot distinguish the analyte from other acidic impurities, leading to an overestimation of purity. |
Data Interpretation and Purity Calculation
The purity is typically calculated using the area normalization method from the chromatogram of the sample solution.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar UV response at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required to calculate a relative response factor.
Final Assessment
References
- 1. moravek.com [moravek.com]
- 2. zenodo.org [zenodo.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. actascientific.com [actascientific.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromobenzo[d]oxazole-2-carboxylic acid
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only part of the equation in the laboratory. The responsible management of chemical reagents, from initial handling to final disposal, is a critical component of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromobenzo[d]oxazole-2-carboxylic acid, ensuring the safety of personnel and compliance with regulatory standards. Our commitment is to empower you with the knowledge to handle this final, crucial step of your experimental workflow with confidence and precision.
Hazard Assessment and Core Safety Principles
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Therefore, all handling and disposal procedures must be conducted based on the principle of minimizing exposure and treating the compound as hazardous waste. The foundational guidance for these procedures is rooted in established protocols for handling laboratory chemicals, as outlined in resources like "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" by the National Research Council.[1][2][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, the following PPE is mandatory. This is a non-negotiable standard to prevent accidental exposure.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | A fully buttoned lab coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of potentially harmful dust or aerosols. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[7][8][9][10]
-
Compatibility: The container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.[11] Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that may corrode the container.[11][12]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8][13]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be placed in this designated waste container.
Step 2: Secure Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[10][12] Regularly inspect the container for any signs of leakage or degradation.[8]
Step 3: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed waste disposal company.
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[1][3] The most common method for the destruction of halogenated organic compounds is high-temperature incineration.
Accidental Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area.
-
Containment (for dry spills):
-
Carefully sweep or scoop the solid material. Avoid generating dust.
-
If necessary, lightly moisten the material with water to prevent it from becoming airborne.
-
-
Cleanup:
-
Place all spilled material and contaminated cleaning supplies (e.g., absorbent pads, gloves) into a sealed, labeled hazardous waste container.[9]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsafety.jhu.edu [labsafety.jhu.edu]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 6. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. urgent.supply [urgent.supply]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 7-Bromobenzo[d]oxazole-2-carboxylic acid
Comprehensive Handling and Safety Guide: 7-Bromobenzo[d]oxazole-2-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling of this compound. As a specialized heterocyclic compound likely utilized in targeted drug discovery and materials science, its unique structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide is designed for researchers, chemists, and laboratory professionals, offering a framework built on established safety principles and data from structurally similar molecules to ensure user safety and experimental integrity.
Hazard Assessment & Triage
While comprehensive toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining structurally analogous compounds. The presence of a brominated aromatic ring and a carboxylic acid functional group suggests specific potential hazards. Analogs such as 2-Bromobenzoic acid, 7-Bromobenzothiazole-2-carboxylic acid, and other brominated benzoxazole derivatives consistently exhibit moderate to severe irritant properties.[1][2][3][4]
Based on this comparative analysis, a cautious approach is mandated. The compound should be treated as, at minimum, a substance with the following potential hazards:
| Hazard Category | Predicted Effect | Basis for Assessment (Structural Analogs) |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | The general toxicity profile of similar small brominated heterocyclic molecules. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] | Halogenated aromatic acids are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Carboxylic acids and halogenated aromatics can be severely damaging to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2][4] | Fine organic acid powders are a common respiratory tract irritant. |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety strategies involve eliminating or engineering out hazards.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, the primary engineering control is the mandatory use of a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is based on mitigating the predicted hazards of skin, eye, and respiratory irritation.[5]
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against dust particles and splashes.[5] Face Shield: Required when handling larger quantities (>1g) or solutions, to be worn over goggles for full facial protection from splashes.[6] |
| Hand | Nitrile Gloves (Double-Gloved) | Material: Nitrile provides excellent protection against a wide variety of chemicals, including many acids and solvents.[5][6] Protocol: Double-gloving is recommended. The outer glove is removed immediately after the handling procedure, minimizing contamination of the work area and equipment. |
| Body | Flame-Resistant (FR) Lab Coat | Protection: A lab coat protects the skin and personal clothing from incidental contact and minor spills. Ensure it is fully buttoned with sleeves rolled down. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | Rationale: The fume hood serves as the primary respiratory protection by containing dust and potential vapors at the source. If a procedure poses a high risk of aerosolization outside of a hood, a risk assessment must be performed to determine the appropriate respirator (e.g., N95 for particulates or a respirator with acid gas cartridges).[6][7] |
| Footwear | Closed-toe Shoes | Protection: Non-negotiable laboratory footwear made of a non-porous material to protect against spills. |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step procedure minimizes risk and ensures reproducibility.
4.1 Preparation & Pre-Handling Checklist
-
Verify Fume Hood Operation: Confirm the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.
-
Assemble all Materials: Place the chemical container, spatulas, weigh paper/boats, glassware, and solvents inside the fume hood before starting.
-
Locate Safety Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
-
Don PPE: Put on all required PPE (lab coat, goggles, double gloves) before opening the chemical container.
4.2 Aliquoting & Handling (Solid Form)
-
Minimize Dust: Handle the container and transfer solid material gently and deliberately to prevent the generation of airborne dust.
-
Use Appropriate Tools: Use clean spatulas for transfer. Place the weigh boat on a tared analytical balance inside the fume hood if possible, or quickly transfer and re-weigh.
-
Immediate Closure: Securely cap the primary container immediately after dispensing the required amount.
-
Wipe Down: Carefully wipe down the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of the wipe as hazardous waste.
4.3 Post-Handling Decontamination
-
Clean Equipment: Clean all non-disposable equipment used during the procedure.
-
Wipe Work Surface: Decontaminate the fume hood work surface.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove inner gloves.
-
Remove goggles.
-
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[2]
Emergency Response & Spill Management
5.1 Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[2][3]
5.2 Spill Management
-
Small Spill (in fume hood):
-
Ensure the fume hood is operational.
-
Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[2]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent and then soap and water.
-
-
Large Spill / Spill Outside Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and management.
-
Prevent entry into the affected area.
-
Contact the institution's Environmental Health & Safety (EHS) department for cleanup.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. This compound is classified as a halogenated organic waste due to the presence of bromine.[8]
Caption: Waste segregation and disposal workflow.
Disposal Protocol:
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[9][10] Mixing can significantly increase disposal costs and complicate the disposal process.[9][10]
-
Container: Collect all waste (solid residue, contaminated consumables like gloves and wipes, and solutions) in a dedicated, leak-proof container with a screw-top cap that is clearly labeled "Hazardous Waste" and "Halogenated Organic Waste".[9][11]
-
Labeling: List all chemical constituents, including solvents and their approximate percentages, on the waste tag. Do not use abbreviations.[11]
-
Storage: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department for pickup and final disposal, which is typically handled via high-temperature incineration.[8]
References
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. uah.edu [uah.edu]
- 6. leelinework.com [leelinework.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
